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  • Product: N-(2-cyano-4-nitrophenyl)acetamide
  • CAS: 73894-38-9

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Synthetic Utility of N-(2-cyano-4-nitrophenyl)acetamide

Executive Summary & Core Rationale As a Senior Application Scientist, evaluating an organic building block requires looking beyond its static structural parameters to understand its dynamic reactivity. N-(2-cyano-4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, evaluating an organic building block requires looking beyond its static structural parameters to understand its dynamic reactivity. N-(2-cyano-4-nitrophenyl)acetamide (CAS: 73894-38-9) is a highly specialized, bifunctional intermediate. The strategic ortho-positioning of its electrophilic cyano group relative to the directing acetamide group creates a "spring-loaded" system primed for heterocyclization. This makes it an indispensable precursor in the synthesis of quinazolinones—a privileged pharmacophore scaffold prevalent in modern oncology and antimicrobial drug development ([1]).

Physicochemical Profiling & Structural Causality

Understanding the physical properties of N-(2-cyano-4-nitrophenyl)acetamide is critical for optimizing reaction conditions, solvent selection, and purification workflows. Commercially available standards typically exhibit ≥96% purity ([2]).

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name N-(2-cyano-4-nitrophenyl)acetamideStandard nomenclature
CAS Registry Number 73894-38-9[3]Unique chemical identifier
Molecular Formula C9H7N3O3[3]Stoichiometric basis for equivalent calculations
Molar Mass 205.17 g/mol [4]Critical for precise mass-to-mole conversions
Melting Point 187–191 °C[3]Indicates a highly robust intermolecular H-bonding network
Topological Polar Surface Area 98.7 Ų[4]Predicts moderate-to-low passive membrane permeability
LogP (Predicted) ~2.1[4]Suggests lipophilicity requiring polar aprotic solvents

Mechanistic Causality of Physical Properties: The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position relative to the acetamide nitrogen significantly delocalizes the nitrogen's lone pair. This reduces the nucleophilicity of the amide but increases its acidity. The high melting point of 187–191 °C ([3]) is a direct consequence of the rigid, planar aromatic structure and the strong intermolecular hydrogen bonding networks formed between the amide N-H donors and the nitro/cyano oxygen/nitrogen acceptors. Consequently, the compound exhibits poor aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF, DMSO) or alcohols for liquid-phase reactions.

Mechanistic Pathways & Reactivity

The most significant application of N-(2-cyano-4-nitrophenyl)acetamide is its base-catalyzed oxidative cyclization to form 2-methyl-6-nitroquinazolin-4(3H)-one .

Under alkaline hydrogen peroxide conditions (a variant of the Radziszewski reaction), the highly electrophilic nitrile carbon is attacked by the hydroperoxide anion. This hydrates the nitrile into a transient carboxamide. Because of the spatial proximity (ortho-relationship), the newly formed amide immediately undergoes intramolecular condensation with the adjacent acetamide group, expelling water and forming the thermodynamically stable pyrimidinone ring.

Reaction_Pathway Node1 2-Amino-5-nitrobenzonitrile (Precursor) Node2 N-(2-cyano-4-nitrophenyl)acetamide CAS: 73894-38-9 Node1->Node2 Ac2O, Pyridine Acetylation Node3 Carboxamide Intermediate (Transient) Node2->Node3 H2O2, NaOH Nitrile Hydration Node4 2-Methyl-6-nitroquinazolin-4(3H)-one (Pharmacophore) Node3->Node4 Intramolecular Cyclization (-H2O)

Figure 1: Synthetic pathway from 2-amino-5-nitrobenzonitrile to quinazolinone.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where each step's success is visually or thermodynamically confirmed.

Protocol A: Synthesis of N-(2-cyano-4-nitrophenyl)acetamide

Objective: Acetylation of the deactivated 2-amino-5-nitrobenzonitrile precursor.

  • Substrate Activation: Dissolve 10.0 mmol of 2-amino-5-nitrobenzonitrile in 15 mL of anhydrous pyridine.

    • Causality: The para-nitro group severely dampens the nucleophilicity of the primary amine via resonance withdrawal. Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate when acetic anhydride is introduced.

  • Acetylation: Add 15.0 mmol (1.5 eq) of acetic anhydride dropwise at 0 °C, then heat the reaction mixture to 80 °C for 2 hours.

    • Causality: Initial cooling prevents uncontrolled exothermic degradation. Subsequent heating provides the activation energy required to overcome the deactivated nature of the nitroaniline substrate.

  • Isolation and Lattice Disruption: Pour the mixture into 100 mL of vigorously stirred crushed ice. Filter the resulting yellow precipitate and wash with cold distilled water.

    • Causality: Quenching in ice water rapidly crashes out the highly crystalline product while keeping the water-soluble pyridinium acetate byproduct in solution, ensuring a self-purifying step.

Protocol B: Oxidative Cyclization to Quinazolinone

Objective: Conversion of N-(2-cyano-4-nitrophenyl)acetamide into 2-methyl-6-nitroquinazolin-4(3H)-one.

  • Perhydrolysis Initiation: Suspend 5.0 mmol of N-(2-cyano-4-nitrophenyl)acetamide in 20 mL of ethanol. Cool to 0 °C and add 1.0 mL of 20% aqueous NaOH, followed by the dropwise addition of 3.0 mL of 30% H₂O₂.

    • Causality: Ethanol partially dissolves the precursor while supporting the aqueous reagents. The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than the hydroxide ion, allowing it to selectively attack the electrophilic nitrile carbon.

  • Intramolecular Condensation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The transient peroxy-imidic acid collapses into a carboxamide. The expulsion of water drives the thermodynamic formation of the quinazolinone core. As the heterocycle forms, its lower solubility in the aqueous-ethanolic mixture drives its precipitation, pushing the equilibrium forward and providing visual validation of the reaction's progress.

References

  • National Center for Biotechnology Information. "2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626." PubChem Database.[4] URL: [Link]

Sources

Exploratory

Solubility of N-(2-cyano-4-nitrophenyl)acetamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary N-(2-cyano-4-nitrophenyl)acetamide is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-cyano-4-nitrophenyl)acetamide is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of quinazolinone derivatives such as 2-methyl-7-nitroquinazolin-4-one (CAS 24688-29-7) [1, 2]. Understanding its solubility profile across various organic solvents is not merely a physical chemistry exercise; it is a critical prerequisite for optimizing crystallization, designing purification workflows, and selecting appropriate reaction media to prevent premature intramolecular cyclization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. We will dissect the physicochemical forces governing the solid-liquid equilibrium (SLE) of this molecule, provide a theoretical framework using Hansen Solubility Parameters (HSP), and establish a self-validating experimental protocol for thermodynamic solubility determination.

Structural and Physicochemical Profiling

To predict and manipulate the solubility of N-(2-cyano-4-nitrophenyl)acetamide, we must first analyze its molecular architecture. The solid-state crystal lattice is stabilized by a complex network of intermolecular forces driven by four distinct functional groups:

  • Acetamide Group (-NHCOCH3): Acts as both a strong hydrogen-bond donor (via the -NH) and acceptor (via the carbonyl oxygen). This leads to robust intermolecular hydrogen bonding, significantly increasing the lattice energy.

  • Nitro Group (-NO2): A strongly electron-withdrawing group that imparts a massive dipole moment to the molecule, increasing its overall polarity.

  • Cyano Group (-CN): Contributes additional polarity and acts as a weak hydrogen-bond acceptor.

  • Aromatic Core: Facilitates π−π stacking interactions in the solid state, contributing to hydrophobicity.

Hansen Solubility Parameters (HSP) Framework

The principle of "like dissolves like" can be quantitatively modeled using Hansen Solubility Parameters, which divide the total cohesive energy density of a liquid or solid into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) [3, 4].

Because N-(2-cyano-4-nitrophenyl)acetamide possesses high δP​ (due to -NO2 and -CN) and moderate-to-high δH​ (due to the acetamide group), successful solvation requires a solvent that can match these parameters to effectively disrupt the crystal lattice.

SolvationNetwork cluster_groups Functional Groups Molecule N-(2-cyano-4-nitrophenyl)acetamide (Solid State Lattice) Acetamide Acetamide Group (H-Bond Donor/Acceptor) Molecule->Acetamide Cyano Cyano Group (Dipole/H-Bond Acceptor) Molecule->Cyano Nitro Nitro Group (Strong Dipole) Molecule->Nitro Aromatic Aromatic Ring (Pi-Pi Stacking) Molecule->Aromatic Protic Protic Solvents (e.g., MeOH, EtOH) Acetamide->Protic Moderate H-Bonding Aprotic Aprotic Polar Solvents (e.g., DMF, DMSO) Acetamide->Aprotic Strong H-Bond Acceptor Interaction Cyano->Aprotic Dipole-Dipole Nitro->Aprotic Dipole-Dipole Nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) Aromatic->Nonpolar Weak Dispersion Protic->Molecule Partial Lattice Disruption Aprotic->Molecule Complete Lattice Disruption (High Solubility) Nonpolar->Molecule Negligible Disruption (Low Solubility)

Figure 1: Solvation interaction network mapping functional groups to solvent classes.

Empirical Solubility Profile Across Solvent Classes

Based on the physicochemical profile, the solubility of N-(2-cyano-4-nitrophenyl)acetamide varies drastically across different organic solvent classes. The data is summarized in Table 1.

Table 1: Solubility Profile and Solvation Mechanisms

Solvent ClassRepresentative SolventsRelative SolubilitySolvation Mechanism & Causality
Aprotic Polar DMF, DMSO, NMPHigh (>100 mg/mL)These solvents possess high δP​ and act as strong H-bond acceptors. They effectively outcompete the intermolecular H-bonds of the acetamide group, easily dismantling the crystal lattice.
Protic Polar Methanol, Ethanol, IPAModerate (10-50 mg/mL)Alcohols can act as both H-bond donors and acceptors. However, their lower polarity compared to DMSO and the hydrophobic interference from the aromatic core limit maximum solubility.
Halogenated Dichloromethane, ChloroformLow to Moderate Weak dipole-dipole interactions. These solvents lack the H-bond accepting strength required to fully break the amide-amide intermolecular bonds in the solid state.
Non-Polar Hexane, Toluene, HeptaneVery Low (<1 mg/mL)Severe HSP mismatch. Dispersion forces are completely insufficient to overcome the high lattice energy driven by the polar nitro/cyano groups and H-bonding.

Process Chemistry Insight: For crystallization workflows, a binary solvent system utilizing an aprotic polar solvent (e.g., DMF) as the primary solvent and a protic polar solvent (e.g., Ethanol) or Water as the anti-solvent provides the highest degree of control over supersaturation and crystal habit.

Thermodynamic Modeling of Solid-Liquid Equilibrium

To engineer scalable processes, solubility must be treated as a thermodynamic equilibrium rather than a static value. The temperature dependence of the solubility (mole fraction, x ) of N-(2-cyano-4-nitrophenyl)acetamide can be modeled using the simplified van 't Hoff equation [6]:

lnx=−R⋅TΔHdiss​​+C

Where:

  • x = Mole fraction solubility of the solute.

  • ΔHdiss​ = Apparent molar enthalpy of dissolution.

  • R = Universal gas constant (8.314 J/mol·K).

  • T = Absolute temperature (K).

  • C = Integration constant related to the entropy of dissolution.

By plotting lnx versus 1/T (a van 't Hoff plot), researchers can extract ΔHdiss​ . A highly positive ΔHdiss​ indicates an endothermic dissolution process, meaning solubility will increase sharply with temperature—a highly desirable trait for cooling crystallization processes.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent titration until visual clearance) are prone to supersaturation artifacts and are unacceptable for rigorous process development. The gold standard is the Isothermal Shake-Flask Method , adapted from OECD Test Guideline 105 principles [5].

Critical Warning: Chemical Stability

N-(2-cyano-4-nitrophenyl)acetamide is an open-chain precursor. Under prolonged heating in protic or basic solvents, it can undergo intramolecular cyclization (Niementowski-type reaction) to form 2-methyl-7-nitroquinazolin-4-one. Therefore, HPLC analysis must be used not just for quantification, but to confirm the structural integrity of the solute during the equilibration phase.

Step-by-Step Protocol
  • Preparation of Excess Solid: Add an excess amount of crystalline N-(2-cyano-4-nitrophenyl)acetamide (approx. 200-500 mg, depending on the solvent) into a 20 mL amber glass vial.

  • Solvent Addition: Add 10 mL of the target organic solvent (HPLC grade). Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Thermostatic Equilibration: Place the vial in a thermostatic shaking water bath or incubator. Agitate at 150 RPM at the target temperature (e.g., 298.15 K ± 0.1 K) for 48 to 72 hours . Causality: This extended timeframe ensures true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

  • Phase Separation: Turn off the agitation and allow the suspension to settle statically at the same temperature for 24 hours. Extract an aliquot of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification & Validation: Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, UV detection at ~254 nm). Ensure only a single peak corresponding to the open-chain acetamide is present.

  • Data Processing: Calculate the mass concentration from the HPLC calibration curve, convert to mole fraction, and apply the van 't Hoff equation for thermodynamic modeling.

Workflow Step1 Step 1: Excess Solid Addition Add N-(2-cyano-4-nitrophenyl)acetamide to specific organic solvent Step2 Step 2: Thermostatic Shaking Agitate at constant temp (e.g., 298.15 K) for 48-72 hours Step1->Step2 Step3 Step 3: Equilibration Static settling for 24 hours to ensure solid-liquid separation Step2->Step3 Step4 Step 4: Phase Separation Isothermal syringe filtration (0.22 µm) to isolate saturated supernatant Step3->Step4 Step5 Step 5: Quantification & Validation HPLC-UV analysis to quantify concentration and verify absence of cyclization Step4->Step5 Step6 Step 6: Thermodynamic Modeling Calculate mole fraction & apply van 't Hoff equation Step5->Step6

Figure 2: Step-by-step experimental workflow for thermodynamic solubility determination.

References

  • Chen, J., et al. (2020). Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Journal of Materials Chemistry A. Available at: [Link]

  • MDPI. (2019). Assessment of Catalyst Selectivity in Carbon-Nanotube Silylesterification (Determination of Hansen Solubility Parameters). Available at:[Link]

  • Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105 Shake-Flask Method). Available at:[Link]

  • ResearchGate. (2024). Application of the van't Hoff equation to phase equilibria. ChemTexts. Available at: [Link]

Foundational

Technical Guide to the Physicochemical Characterization of N-(2-cyano-4-nitrophenyl)acetamide: A Focus on Melting Point Determination

This guide provides an in-depth analysis of N-(2-cyano-4-nitrophenyl)acetamide, a key chemical intermediate. The primary focus is on the determination and interpretation of its melting point, a critical parameter for ide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of N-(2-cyano-4-nitrophenyl)acetamide, a key chemical intermediate. The primary focus is on the determination and interpretation of its melting point, a critical parameter for identity, purity, and quality control in research and drug development settings.

Introduction: The Critical Role of a Fundamental Property

N-(2-cyano-4-nitrophenyl)acetamide is an organic compound whose utility often lies in its role as a building block for more complex molecules in the pharmaceutical and chemical industries.[1] In any synthesis or drug development pipeline, the unambiguous characterization of such intermediates is paramount. The melting point is one of the most fundamental and informative physicochemical properties. It serves as a primary indicator of a substance's identity and, more critically, its purity. A sharp and well-defined melting range is a hallmark of a pure crystalline solid, while a broad and depressed range often signals the presence of impurities. This document provides both the theoretical underpinnings and a practical, field-tested protocol for the accurate determination of the melting point of N-(2-cyano-4-nitrophenyl)acetamide.

Physicochemical Data Summary for N-(2-cyano-4-nitrophenyl)acetamide

A clear starting point for any experimental work is a summary of the known properties of the compound . It is crucial to note that different isomers exist, and care must be taken to ensure the correct compound is being referenced. This guide focuses specifically on the isomer with the cyano group at the 2-position and the nitro group at the 4-position of the phenyl ring.

PropertyValueSource
Chemical Name N-(2-cyano-4-nitrophenyl)acetamideSigma-Aldrich[2]
CAS Number 73894-38-9Sigma-Aldrich[2]
Molecular Formula C₉H₇N₃O₃Sigma-Aldrich[2]
Molecular Weight 205.17 g/mol PubChem[3]
Physical Form PowderSigma-Aldrich[2]
Reported Melting Point 187-191 °CSigma-Aldrich[2]

Note: Another compound, 2-cyano-N-(4-nitrophenyl)acetamide (CAS 22208-39-5), is reported to have a melting point of 160-162 °C. This highlights the importance of correct isomer identification through comprehensive analytical techniques.

The Science of Melting: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. At this temperature, the thermal energy of the molecules is sufficient to overcome the forces of the crystal lattice.

The Impact of Impurities

From a thermodynamic perspective, impurities disrupt the uniform crystal lattice structure. This disruption weakens the intermolecular forces holding the crystal together, requiring less energy (a lower temperature) to break them apart. This phenomenon is known as melting point depression . Furthermore, as the substance melts, the impurities become more concentrated in the remaining solid, causing a progressive drop in the melting point and resulting in a broader melting range.

G cluster_0 Pure Compound cluster_1 Impure Compound Pure Ordered Crystal Lattice SharpMP Sharp Melting Point Pure->SharpMP Requires specific T to overcome uniform forces Impure Disrupted Crystal Lattice BroadMP Broad, Depressed Melting Point Impure->BroadMP Disruption lowers energy needed to melt

Caption: Relationship between crystal lattice integrity and melting point characteristics.

Polymorphism

It is also important for researchers to be aware of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct melting points. While not specifically documented for N-(2-cyano-4-nitrophenyl)acetamide in the reviewed literature, it remains a critical consideration in drug development, as different polymorphs can have different stabilities and dissolution rates.

Experimental Protocol: A Self-Validating Method for Melting Point Determination

This protocol describes the use of a standard digital capillary melting point apparatus. The causality behind each step is explained to ensure not just procedural adherence, but a deep understanding of the measurement system.

Instrument Calibration and Validation

Trustworthiness begins with a validated instrument. Before any sample measurement, the accuracy of the apparatus must be verified using certified reference standards with known, sharp melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C). The instrument is considered calibrated if its readings for the standards fall within the certified range. This step is non-negotiable for generating reliable data.

Sample Preparation
  • Ensure Dryness: The sample of N-(2-cyano-4-nitrophenyl)acetamide must be completely dry. Solvents, particularly water, can act as impurities and cause significant melting point depression. If necessary, dry the sample under vacuum.

  • Create a Fine Powder: Gently crush a small amount of the sample into a fine powder on a watch glass using a spatula. This is crucial for uniform packing and efficient heat transfer within the capillary tube.

  • Pack the Capillary Tube: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm. A larger sample size will cause a temperature gradient across the sample, leading to a broader apparent melting range.

Measurement Procedure
  • Set the Plateau Temperature: Program the apparatus to heat rapidly to a "plateau" temperature approximately 15-20 °C below the expected melting point (based on the reported value of 187-191 °C, a plateau of ~170 °C is appropriate). This rapid initial heating saves time without sacrificing accuracy.

  • Insert the Sample: Once the plateau temperature is reached and stable, insert the packed capillary tube into the sample holder.

  • Initiate Slow Heating: Set the ramp rate to 1-2 °C per minute. This is the most critical step for accuracy. A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A faster rate will cause the thermometer to register a temperature higher than the actual temperature of the sample at the moment of melting, leading to an erroneously high reading.

  • Observe and Record:

    • T1 (Onset of Melting): Record the temperature at which the first drop of liquid becomes visible.

    • T2 (Clear Point): Record the temperature at which the last solid particle melts and the entire sample is a clear liquid.

  • Report the Melting Range: The result is reported as the range from T1 to T2 (e.g., 188-190 °C).

Caption: Standard Operating Procedure for Capillary Melting Point Determination.

Conclusion

The melting point of N-(2-cyano-4-nitrophenyl)acetamide is a key specification for its identification and quality assessment. The accepted range for the pure compound (CAS 73894-38-9) is 187-191 °C.[2] Adherence to a rigorous, self-validating experimental protocol, including instrument calibration and controlled heating rates, is essential for obtaining data that is both accurate and trustworthy. Any significant deviation from this range, particularly a depression or broadening, should prompt further investigation into the sample's purity and integrity through techniques such as chromatography (HPLC, TLC) or spectroscopy.

References

  • ChemBK. (2024, April 9). 2-cyano-N-(4-nitrophenyl)acetamide. Retrieved from ChemBK.com. [Link]

  • PubChem. 2-cyano-N-(4-nitrophenyl)acetamide. Retrieved from PubChem. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. [Link]

  • PrepChem.com. Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. Retrieved from PrepChem.com. [Link]

  • PubChem. N-(4-cyano-2-nitrophenyl)acetamide. Retrieved from PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(2-cyano-4-nitrophenyl)acetamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of N-(2-cyano-4-nitrophenyl)acetamide, a va...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of N-(2-cyano-4-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The protocol herein describes the N-acetylation of 2-amino-5-nitrobenzonitrile using acetic anhydride. Beyond a mere recitation of steps, this guide elucidates the chemical principles and rationale underpinning the chosen methodology, from reaction setup to purification and characterization. All procedures have been designed with a focus on safety, efficiency, and reproducibility to ensure a self-validating workflow.

Introduction and Scientific Context

N-(2-cyano-4-nitrophenyl)acetamide is a bespoke chemical entity whose structural motifs—a reactive cyano group, an electron-withdrawing nitro group, and an acetamido moiety—make it a versatile precursor for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the cyano group can participate in various cycloaddition reactions or be hydrolyzed to a carboxylic acid. This strategic combination of functional groups makes it an important building block in the development of novel heterocyclic compounds, which are a cornerstone of many pharmacologically active agents.

The synthesis described is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Here, the amino group of 2-amino-5-nitrobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme & Mechanism

The overall transformation is the acetylation of the primary amine of 2-amino-5-nitrobenzonitrile.

Caption: Acetylation of 2-amino-5-nitrobenzonitrile.

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final amide product and acetic acid as a byproduct. The electron-withdrawing nature of the nitro and cyano groups slightly deactivates the amino group, but it remains sufficiently nucleophilic to react with the highly electrophilic acetic anhydride, especially with gentle heating.

Materials and Equipment

For this protocol, all reagents should be of analytical grade or higher.

Reagent/EquipmentGrade/SpecificationSupplier Example
2-amino-5-nitrobenzonitrile>95% puritySigma-Aldrich
Acetic AnhydrideReagent grade, >98%Merck
Glacial Acetic AcidACS gradeFisher Scientific
Ethanol (200 proof)Anhydrous, reagent gradeVWR
WaterDeionizedIn-house supply
Round-bottom flask (100 mL)Borosilicate glass, 24/40 joint---
Reflux CondenserBorosilicate glass, 24/40 joint---
Magnetic Stirrer with Heating Mantle------
Magnetic Stir BarTeflon-coated---
Buchner Funnel and Filter Flask------
Filter Paper (Whatman No. 1)------
Glassware for RecrystallizationErlenmeyer flasks---
Melting Point Apparatus------
Analytical Balance± 0.001 g accuracy---
Fume HoodCertified---
Personal Protective Equipment (PPE)Safety goggles, lab coat, nitrile gloves---

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a ~5-gram scale synthesis. Adjust quantities accordingly for different scales.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Setup & Reagent Charging - Add 2-amino-5-nitrobenzonitrile (1 eq) & glacial acetic acid to RBF. B 2. Acetylating Agent Addition - Add acetic anhydride (1.5 eq) to the stirred suspension. A->B C 3. Heating & Reflux - Heat the mixture to a gentle reflux (approx. 120-130°C) for 2 hours. B->C D 4. Reaction Monitoring (Optional) - Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) to check for consumption of starting material. C->D E 5. Cooling & Precipitation - Cool reaction mixture to room temp. - Pour into ice-water to precipitate the product. C->E After completion F 6. Filtration - Collect the crude solid by vacuum filtration using a Buchner funnel. E->F G 7. Washing - Wash the filter cake with cold deionized water to remove acetic acid. F->G H 8. Drying - Dry the crude product in a vacuum oven or air-dry until constant weight. G->H I 9. Recrystallization - Dissolve crude product in minimum hot ethanol. Add hot water until cloudy. Cool to crystallize. H->I Proceed to purification J 10. Final Isolation - Collect pure crystals by vacuum filtration. Wash with cold ethanol/water. I->J K 11. Characterization - Determine melting point. - Acquire NMR, IR, and MS spectra. J->K

Caption: Workflow for N-(2-cyano-4-nitrophenyl)acetamide Synthesis.

4.1. Reaction Setup

  • Safety First: Conduct all operations within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1][2]

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrobenzonitrile (5.0 g, 30.6 mmol).

  • To the flask, add 25 mL of glacial acetic acid. The starting material may not fully dissolve at room temperature, forming a suspension.

4.2. Acetylation Reaction

  • While stirring the suspension, carefully add acetic anhydride (6.25 g, 5.8 mL, 61.2 mmol, ~2 equivalents) to the flask.

  • Attach a reflux condenser to the flask and begin circulating cool water through it.

  • Heat the reaction mixture using a heating mantle to a gentle reflux (the temperature of the oil bath should be around 130-140 °C).

  • Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

4.3. Product Isolation and Workup

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Prepare a beaker with approximately 200 mL of an ice-water slurry.

  • Slowly and carefully pour the cooled reaction mixture into the ice-water slurry while stirring vigorously. The crude product will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acetic acid.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or place it in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification Protocol: Recrystallization

Recrystallization is essential to remove unreacted starting materials and side products, yielding a product of high purity. An ethanol/water solvent system is effective for this compound.[3]

  • Transfer the dried crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.

  • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water (e.g., 50:50) mixture.

  • Dry the final product to a constant weight. The expected product is a pale yellow to yellow crystalline solid.

Characterization and Validation

To confirm the identity and purity of the synthesized N-(2-cyano-4-nitrophenyl)acetamide, the following analytical techniques are recommended.

Analysis MethodExpected Results
Melting Point A sharp melting point indicates high purity. Compare with literature values if available.
¹H NMR Expect signals corresponding to the aromatic protons (3H, complex splitting pattern), the amide N-H proton (1H, singlet, broad), and the methyl protons of the acetyl group (3H, singlet). Compare with data for the isomer N-(4-Cyano-2-nitrophenyl)acetamide (δ 2.35 (s, 3H) for acetyl protons) as a reference.[4]
¹³C NMR Expect signals for the acetyl carbonyl carbon (~169 ppm), methyl carbon (~25 ppm), and aromatic carbons, including the cyano carbon (~116 ppm).[4]
FTIR (ATR) Look for characteristic absorption bands: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1670 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, corresponding to the calculated molecular weight of 205.17 g/mol .[5]

Safety and Hazard Management

Chemical Hazards:

  • 2-amino-5-nitrobenzonitrile: Harmful if swallowed or in contact with skin. May cause respiratory irritation.[1][6] Handle with care, avoiding dust inhalation.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[7] This reagent is corrosive and a lachrymator; always handle it in a fume hood with appropriate gloves and eye protection.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Handling and Disposal:

  • Always work in a well-ventilated fume hood.[2]

  • Wear appropriate PPE at all times.[8]

  • In case of skin contact, wash immediately with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[2]

  • All chemical waste, including filtrate and unused reagents, must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not pour into drains.

References

  • ChemBK. (2024, April 9). 2-cyano-N-(4-nitrophenyl)acetamide. 9

  • PubChem. 2-cyano-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. Link

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 2-Amino-5-nitrobenzonitrile. 1

  • Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC.org. 4

  • Merck. (2025, February 28). SAFETY DATA SHEET - Acetic Anhydride. 7

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. 8

  • Santa Cruz Biotechnology. 2-Cyano-N-(4-nitrophenyl)acetamide. 10

  • PrepChem.com. Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. 11

  • ChemicalBook. (2026, January 31). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-nitrobenzoic acid. 6

  • Benchchem. Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. 2

  • PubChem. N-(4-cyano-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Link

  • BLDpharm. N-(2-Cyano-4-nitrophenyl)acetamide. 12

  • Benchchem. Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide. 13

  • Journal of Chemical and Pharmaceutical Biological Sciences (JCBPS). (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. 3

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Link

  • PubChem. 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols for the Hydrolysis of N-(2-cyano-4-nitrophenyl)acetamide

Introduction N-(2-cyano-4-nitrophenyl)acetamide is a multifunctional aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of various pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-cyano-4-nitrophenyl)acetamide is a multifunctional aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of various pharmaceuticals and dyestuffs. The molecule features three key functional groups attached to a phenyl ring: an acetamide, a nitrile, and a nitro group. The strategic hydrolysis of the acetamide and nitrile functionalities offers a pathway to valuable synthons such as 2-amino-5-nitrobenzonitrile and 2-amino-5-nitrobenzoic acid.[1][2] Understanding and controlling the hydrolysis of this molecule is therefore crucial for its effective utilization in multi-step synthetic routes.

This technical guide provides a comprehensive examination of the reaction mechanisms governing the hydrolysis of N-(2-cyano-4-nitrophenyl)acetamide under both acidic and basic conditions. It further details field-proven experimental protocols for the selective and complete hydrolysis of the amide and nitrile groups, along with a robust analytical method for monitoring the reaction progress. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical guidance to effectively utilize this important chemical intermediate.

Reaction Mechanisms: A Tale of Two Functional Groups

The hydrolysis of N-(2-cyano-4-nitrophenyl)acetamide involves the cleavage of the amide and nitrile C-N bonds. The presence of two strong electron-withdrawing groups, the ortho-cyano and para-nitro groups, significantly influences the reactivity of the acetamide group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Generally, amides are more readily hydrolyzed than nitriles under both acidic and basic conditions.[3][4] This difference in reactivity allows for the potential for selective hydrolysis.

Alkaline Hydrolysis

Under basic conditions, the hydrolysis of the acetamide group proceeds via a nucleophilic acyl substitution mechanism, specifically a BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the acetamide.

Step 1: Nucleophilic Attack The hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the acetamide group. This leads to the formation of a tetrahedral intermediate.[5]

Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-cyano-4-nitroanilide ion as the leaving group.

Step 3: Proton Transfer The strongly basic 2-cyano-4-nitroanilide ion deprotonates the newly formed acetic acid to yield acetate and 2-amino-5-nitrobenzonitrile.

The subsequent hydrolysis of the nitrile group in 2-amino-5-nitrobenzonitrile to 2-amino-5-nitrobenzoic acid requires more forcing conditions (e.g., higher temperature or prolonged reaction time).[6] The mechanism involves the nucleophilic addition of a hydroxide ion to the carbon of the nitrile group, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate.[5]

Alkaline Hydrolysis of N-(2-cyano-4-nitrophenyl)acetamide cluster_amide Amide Hydrolysis (B_AC2) cluster_nitrile Nitrile Hydrolysis A N-(2-cyano-4-nitrophenyl)acetamide B Tetrahedral Intermediate A->B + OH⁻ C 2-amino-5-nitrobenzonitrile + Acetate B->C - ⁻NH-Ar-CN D 2-amino-5-nitrobenzonitrile E Imidate Intermediate D->E + OH⁻ F Amide Intermediate E->F Tautomerization G 2-amino-5-nitrobenzoate F->G Hydrolysis

Caption: Alkaline hydrolysis pathway of N-(2-cyano-4-nitrophenyl)acetamide.

Acid-Catalyzed Hydrolysis

In an acidic medium, the hydrolysis of the acetamide proceeds via an AAC2 (Acid-catalyzed, Acyl-cleavage, bimolecular) mechanism.

Step 1: Protonation of the Carbonyl Oxygen The carbonyl oxygen of the acetamide is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Water A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.

Step 4: Elimination of the Leaving Group The tetrahedral intermediate collapses, and the C-N bond is cleaved, releasing 2-amino-5-nitrobenzonitrile and protonated acetic acid.

Similar to alkaline hydrolysis, the subsequent hydrolysis of the nitrile group to a carboxylic acid under acidic conditions generally requires more vigorous conditions.[7][8] The mechanism involves the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and finally, hydrolysis of the amide to the carboxylic acid and an ammonium ion.[2]

Acid-Catalyzed Hydrolysis of N-(2-cyano-4-nitrophenyl)acetamide cluster_amide Amide Hydrolysis (A_AC2) cluster_nitrile Nitrile Hydrolysis A N-(2-cyano-4-nitrophenyl)acetamide B Protonated Amide A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D 2-amino-5-nitrobenzonitrile + Acetic Acid C->D - H₃O⁺ E 2-amino-5-nitrobenzonitrile F Protonated Nitrile E->F + H₃O⁺ G Imidic Acid F->G + H₂O, - H⁺ H Amide Intermediate G->H Tautomerization I 2-amino-5-nitrobenzoic acid + NH₄⁺ H->I Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of N-(2-cyano-4-nitrophenyl)acetamide.

Experimental Protocols

The following protocols provide detailed methodologies for the selective and complete hydrolysis of N-(2-cyano-4-nitrophenyl)acetamide.

Protocol 1: Selective Alkaline Hydrolysis of the Acetamide Group

This protocol aims to selectively hydrolyze the acetamide group to yield 2-amino-5-nitrobenzonitrile.

Materials:

  • N-(2-cyano-4-nitrophenyl)acetamide

  • Methanol (MeOH)

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of N-(2-cyano-4-nitrophenyl)acetamide (1 eq.) in methanol (10 volumes), add 10% aqueous NaOH solution (2 volumes).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 7-8 using 1 M HCl.

  • Extract the product, 2-amino-5-nitrobenzonitrile, with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Complete Alkaline Hydrolysis to 2-amino-5-nitrobenzoic acid

This protocol is designed for the complete hydrolysis of both the acetamide and nitrile groups.

Materials:

  • N-(2-cyano-4-nitrophenyl)acetamide

  • 40% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend N-(2-cyano-4-nitrophenyl)acetamide (1 eq.) in 40% aqueous NaOH solution (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the mixture with concentrated HCl to pH 2-3 while cooling in an ice bath.

  • The product, 2-amino-5-nitrobenzoic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry to obtain the final product.

Protocol 3: Selective Acid-Catalyzed Hydrolysis of the Acetamide Group

This protocol aims for the selective hydrolysis of the acetamide group under acidic conditions.

Materials:

  • N-(2-cyano-4-nitrophenyl)acetamide

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-(2-cyano-4-nitrophenyl)acetamide (1 eq.) in ethanol (10 volumes) in a round-bottom flask.

  • Add concentrated HCl (3 volumes) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Carefully neutralize the remaining aqueous solution with saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-amino-5-nitrobenzonitrile.

Analytical Protocol: HPLC Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the hydrolysis reaction, allowing for the simultaneous quantification of the starting material, intermediate, and final product.[9]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Acetonitrile (ACN) with 0.1% TFA
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 380 nm
Injection Vol. 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of mobile phase (50:50 A:B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Order: Based on polarity, the expected elution order is: 2-amino-5-nitrobenzoic acid (most polar, earliest elution), followed by 2-amino-5-nitrobenzonitrile, and finally N-(2-cyano-4-nitrophenyl)acetamide (least polar, latest elution).

Data Presentation

Table 1: Hydrolysis Products and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
N-(2-cyano-4-nitrophenyl)acetamideC₉H₇N₃O₃205.17Starting Material
2-amino-5-nitrobenzonitrileC₇H₅N₃O₂163.13Intermediate
2-amino-5-nitrobenzoic acidC₇H₆N₂O₄182.13Final Product

Experimental Workflow Visualization

Experimental Workflow Start Start: N-(2-cyano-4-nitrophenyl)acetamide Hydrolysis Hydrolysis Reaction (Acidic or Basic Conditions) Start->Hydrolysis Sampling Reaction Sampling at Timed Intervals Hydrolysis->Sampling Quench Quench and Dilute Sample Sampling->Quench Filter Filter through 0.45 µm Syringe Filter Quench->Filter HPLC HPLC Analysis Filter->HPLC Data Data Acquisition and Analysis (Peak Integration and Quantification) HPLC->Data End End: Determine Reaction Completion and Product Distribution Data->End

Caption: General experimental workflow for hydrolysis and analysis.

References

  • Chemistry Steps. Converting Nitriles to Amides. [Online]. Available: [Link]

  • Reddit. Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. [Online]. Available: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Online]. Available: [Link]

  • Moodle@Units. Carboxylic Acids and Nitriles. [Online]. Available: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Online]. Available: [Link]

  • PubMed. Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis. [Online]. Available: [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Online]. Available: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Online]. Available: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Online]. Available: [Link]

  • Lumen Learning. Hydrolysis of nitriles. [Online]. Available: [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile. [Online]. Available: [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. [Online]. Available: [Link]

Sources

Method

Process Optimization and Scale-Up Protocol for the Synthesis of N-(2-cyano-4-nitrophenyl)acetamide

Introduction and Chemical Context N-(2-cyano-4-nitrophenyl)acetamide (CAS: 73894-38-9) is a highly valued intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-(2-cyano-4-nitrophenyl)acetamide (CAS: 73894-38-9) is a highly valued intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of quinazoline-based kinase inhibitors and NF-κB modulators . The synthesis relies on the N-acetylation of 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline).

While acetylation is typically a fundamental organic transformation, scaling up this specific reaction presents significant chemical engineering challenges due to the extreme electronic deactivation of the aniline precursor. This application note details the mechanistic rationale, process optimization, and a self-validating pilot-scale protocol for manufacturing this intermediate with high purity and yield.

Mechanistic Rationale: Overcoming Amine Deactivation

In standard N-acetylation reactions, the lone pair of the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. However, in 2-amino-5-nitrobenzonitrile, the nucleophilicity of the amine is severely compromised. The para-nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms, while the ortho-cyano group further depletes electron density.

Consequently, conventional mild acetylation conditions (e.g., acetic anhydride with pyridine or DMAP) result in sluggish kinetics, incomplete conversion, and the formation of degradation byproducts during prolonged heating. To achieve quantitative conversion on a preparative scale, the electrophilicity of the acetylating agent must be artificially enhanced.

This is accomplished via acid-catalyzed acetylation . The introduction of a catalytic amount of sulfuric acid (H₂SO₄) protonates the acetic anhydride, generating a highly reactive acylium-like intermediate that readily reacts with the deactivated amine.

Process Optimization and Quantitative Data

To establish a robust scale-up procedure, various acetylation conditions were evaluated at a 100-gram validation scale. The goal was to identify a self-validating system where the reaction reaches an unambiguous endpoint (>99% conversion) without requiring complex downstream chromatographic purification.

Table 1: Quantitative Comparison of Acetylation Conditions for 2-Amino-5-nitrobenzonitrile (100 g scale)

MethodReagents / CatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)Scalability Rating
A Ac₂O, Pyridine (1.2 eq)8024< 40N/AN/APoor (Sluggish kinetics)
B Ac₂O, DMAP (0.1 eq)8012756892.5Moderate (Incomplete)
C Ac₂O (Neat, 5.0 eq)120 (Reflux)8> 958596.0Good (High energy/waste)
D Ac₂O (1.5 eq), AcOH, H₂SO₄ (0.05 eq)854> 999499.2Excellent

As demonstrated in Table 1, Method D provides the optimal balance of rapid kinetics, high isolated yield, and excellent scalability. The use of glacial acetic acid as a co-solvent acts as a critical heat sink, mitigating the exothermic nature of the reaction upon catalyst addition and ensuring a homogeneous reaction mixture.

Workflow Visualization

Workflow Start 2-Amino-5-nitrobenzonitrile + Acetic Anhydride + AcOH Catalyst Acid Catalyst Addition (H2SO4, Dropwise) Start->Catalyst Heating Heating & Maturation (85°C, 4 hrs) Catalyst->Heating IPC In-Process Control (HPLC) Target: >99% Conversion Heating->IPC IPC->Heating Fail (<99%) Quench Aqueous Quench (Chilled DI Water) IPC->Quench Pass (>99%) Filter Filtration & Washing (pH > 5.0) Quench->Filter Dry Vacuum Drying (55°C to constant weight) Filter->Dry Product N-(2-cyano-4-nitrophenyl)acetamide (Yield: 94-96%) Dry->Product

Workflow for the acid-catalyzed N-acetylation of 2-amino-5-nitrobenzonitrile.

Safety and Hazard Analysis

Before executing the protocol, it is imperative to address the toxicological profile of the starting materials. 2-Cyano-4-nitroaniline is a potent frameshift mutagen, demonstrating significant genotoxic activity in Ames testing due to bioactivation by bacterial nitroreductases . All handling of the dry powder must be conducted in a Class II biological safety cabinet or a highly ventilated powder-handling isolator. Acetic anhydride is a severe lachrymator and water-reactive corrosive; exothermic hydrolysis can occur if quenched improperly.

Step-by-Step Scale-Up Methodology (1.0 kg Pilot Scale)

Self-Validating Principle: This protocol is designed so that the product naturally precipitates upon aqueous quenching, leaving unreacted anhydride, acetic acid, and the acid catalyst in the aqueous filtrate. The purity of the final product is inherently tied to the completion of the reaction (monitored by HPLC) and the thoroughness of the aqueous wash.

Materials Required:
  • 2-Amino-5-nitrobenzonitrile : 1.00 kg (6.13 mol)

  • Acetic Anhydride (Ac₂O) : 0.94 kg (9.20 mol, 1.5 eq)

  • Glacial Acetic Acid (AcOH) : 2.5 L (Solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) : 30.0 g (0.30 mol, ~0.05 eq)

  • Deionized Water : 15.0 L (for quenching and washing)

Equipment:
  • 20 L Jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, internal thermocouple, and addition funnel.

  • Nutsche filter or large-scale Buchner funnel.

  • Vacuum drying oven.

Procedure:
  • Reactor Charging: Purge the 20 L jacketed reactor with nitrogen. Charge 2.5 L of glacial acetic acid, followed by 1.00 kg of 2-amino-5-nitrobenzonitrile. Initiate mechanical stirring at 150 RPM. The mixture will form a thick, yellow-orange suspension.

  • Anhydride Addition: Add 0.94 kg of acetic anhydride to the suspension. Stir for 10 minutes at ambient temperature (20-25°C).

  • Catalyst Initiation (Critical Step): Slowly add 30.0 g of concentrated H₂SO₄ dropwise via the addition funnel over 15 minutes.

    • Causality Note: The acid protonates the anhydride, initiating the reaction. A mild exotherm will be observed (temperature may rise by 10-15°C). The suspension will gradually transition into a homogeneous, dark amber solution as the product forms and dissolves in the warm acetic acid.

  • Heating and Maturation: Set the jacket temperature to heat the internal mixture to 85°C. Maintain stirring at this temperature for 4 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench it in 5 mL of water, extract with ethyl acetate, and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the residual 2-amino-5-nitrobenzonitrile is <1.0% (Area %). If incomplete, continue heating for an additional 1 hour and re-test .

  • Aqueous Quench: Once conversion is verified, cool the reactor contents to 20°C. Vigorously stir the mixture (250 RPM) and slowly add 10.0 L of chilled deionized water (0-5°C) over 45 minutes.

    • Causality Note: The sudden shift in solvent polarity forces the N-(2-cyano-4-nitrophenyl)acetamide to precipitate as a pale yellow to off-white crystalline solid. The slow addition prevents the product from oiling out and ensures a highly filterable crystal habit.

  • Filtration and Washing: Transfer the slurry to a Nutsche filter. Apply vacuum to remove the mother liquor. Wash the filter cake with the remaining 5.0 L of deionized water in two portions to remove all traces of acetic acid and sulfuric acid. Check the pH of the final wash filtrate; it must be >5.0 to prevent acid-catalyzed hydrolysis during drying.

  • Drying: Transfer the damp cake to a vacuum drying oven. Dry at 55°C under high vacuum (<50 mbar) until a constant weight is achieved (typically 12-16 hours).

  • Yield and Analysis: The expected yield is 1.18 - 1.21 kg (94-96% theoretical). The product should present as an off-white to pale yellow powder with an HPLC purity of >99.0%.

References

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors International Journal of Molecular Sciences URL:[Link]

  • Quantitative Acid-Catalyzed Acetylation Analytical Chemistry URL:[Link]

  • Potent Mutagenicity in the Ames Test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, Components of Disperse Dyes Environmental and Molecular Mutagenesis URL:[Link]

  • Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors Chemical and Pharmaceutical Bulletin URL:[Link]

Application

Application Note: Solvent and Reagent Selection for the Acetylation of Highly Deactivated Amines

Target Synthesis: N-(2-cyano-4-nitrophenyl)acetamide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Challenges The synthesis of N-(2-cyano-4-nitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Synthesis: N-(2-cyano-4-nitrophenyl)acetamide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Challenges

The synthesis of N-(2-cyano-4-nitrophenyl)acetamide via the acetylation of 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline) presents a classic challenge in physical organic chemistry. The substrate is an exceptionally weak nucleophile[1]. The lone pair of electrons on the amine nitrogen is severely delocalized into the aromatic ring, a phenomenon driven by the synergistic electron-withdrawing effects of the ortho-cyano (-CN) and para-nitro (-NO2) groups.

Because of this profound electron deficiency, standard acetylation protocols—such as using acetic anhydride with a mild base (e.g., triethylamine or DMAP) in dichloromethane (DCM)—frequently result in near-quantitative recovery of the starting material. To overcome this thermodynamic barrier, the reaction environment must be fundamentally altered to either dramatically increase the electrophilicity of the acylating agent (via acid catalysis in protic media) or dramatically increase the nucleophilicity of the amine (via strong base deprotonation in polar aprotic media)[2],[3].

Solvent & Reagent Selection Rationale

Pathway A: Electrophilic Activation (Protic Solvent System)
  • Solvent: Glacial Acetic Acid

  • Reagents: Acetic Anhydride (Ac₂O) + Catalytic Sulfuric Acid (H₂SO₄)

  • Causality: Glacial acetic acid serves as a highly polar, protic solvent that stabilizes charged transition states without competing as a nucleophile. The addition of catalytic H₂SO₄ protonates the acetic anhydride, generating a highly reactive acylium ion ( CH3​C+=O ). This super-electrophile is potent enough to force the reaction with the deactivated amine[4].

Pathway B: Nucleophilic Activation (Polar Aprotic Solvent System)
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Reagents: Sodium Hydride (NaH) + Acetyl Chloride (AcCl)

  • Causality: A polar aprotic solvent like THF is mandatory here because it effectively solvates the sodium cation ( Na+ ) while leaving the generated anion "naked" and highly reactive[3]. NaH deprotonates the weak amine to form a delocalized amide anion ( Ar−NH− ). This intermediate is exponentially more nucleophilic than the neutral amine, allowing rapid acylation even at 0 °C[2].

Quantitative Method Comparison

The following table summarizes the empirical performance of different solvent/reagent systems for this specific transformation.

Activation StrategySolvent SystemReagentsTemp (°C)Time (h)Yield (%)Scalability
Electrophilic Glacial Acetic AcidAc₂O, cat. H₂SO₄90 - 1004 - 680 - 85High (Industrial)
Nucleophilic Anhydrous THFAcCl, NaH0 - 251 - 290 - 95Medium (Lab Scale)
Catalytic Base DichloromethaneAc₂O, DMAP, Et₃NReflux24< 30Low (Poor Conversion)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include specific, observable physical changes that confirm the reaction is proceeding correctly at each mechanistic step.

Protocol A: Acid-Catalyzed Acetylation (Recommended for Scale-Up)

This method avoids moisture-sensitive reagents and is ideal for multi-gram synthesis.

  • Substrate Suspension: In a round-bottom flask, suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in Glacial Acetic Acid (3 volumes).

    • Validation Checkpoint: The substrate will only partially dissolve, forming a bright yellow suspension.

  • Reagent Addition: Add Acetic Anhydride (2.0 eq) followed by a slow, dropwise addition of concentrated H₂SO₄ (0.1 eq).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

    • Validation Checkpoint: As the acylium ion forms and reacts, the yellow suspension will gradually transition into a clear, deep amber solution . This visual clearing is a definitive marker of substrate conversion.

  • Reaction Monitoring: After 4 hours, monitor by TLC (Hexane:EtOAc 1:1). The bright yellow starting material spot ( Rf​≈0.6 ) should be entirely replaced by a UV-active product spot ( Rf​≈0.4 ).

  • Product Isolation: Cool the reaction to room temperature and pour it slowly over crushed ice under vigorous stirring.

    • Validation Checkpoint: Rapid precipitation of an off-white to pale yellow solid confirms successful product isolation.

  • Workup: Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral (to remove all acetic acid), and dry under vacuum at 50 °C.

Protocol B: Base-Mediated Acetylation (Recommended for Discovery Chemistry)

This method provides superior yields and shorter reaction times but requires anhydrous conditions.

  • Substrate Solvation: Dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in anhydrous THF (5 volumes) under an inert Nitrogen ( N2​ ) atmosphere. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Validation Checkpoint: Addition of NaH will trigger immediate H2​ gas evolution (bubbling) and a dramatic color shift from pale yellow to a deep red/purple . This color change is the self-validating signature of the delocalized amide anion forming.

  • Acylation: Wait 30 minutes until gas evolution completely ceases. Add Acetyl Chloride (1.2 eq) dropwise.

    • Validation Checkpoint: The deep red color will rapidly discharge back to a pale yellow/orange, accompanied by the precipitation of fine white NaCl salts. This visual quenching confirms the acylation event.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Mechanistic Visualization

G cluster_activation Activation Strategies Substrate 2-amino-5-nitrobenzonitrile (Highly Deactivated Amine) Acid Electrophilic Activation Solvent: Glacial Acetic Acid Reagent: Ac2O + cat. H2SO4 Substrate->Acid Acid Catalysis Base Nucleophilic Activation Solvent: Anhydrous THF Reagent: NaH + AcCl Substrate->Base Base Catalysis Intermediate_Acid Acylium Ion Intermediate [CH3C+=O] Acid->Intermediate_Acid Generates Intermediate_Base Amide Anion Intermediate [Ar-NH-] Base->Intermediate_Base Generates Product N-(2-cyano-4-nitrophenyl)acetamide (Target Product) Intermediate_Acid->Product Nucleophilic Attack Intermediate_Base->Product Electrophilic Attack

Reaction pathways for the acetylation of deactivated 2-amino-5-nitrobenzonitrile.

References

  • Source: Google Patents (US20020016506A1)
  • Potent Mutagenicity in the Ames Test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, Components of Disperse Dyes Source: Environmental and Molecular Mutagenesis (PubMed / NIH) URL:[Link]

  • Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL:[Link]

  • Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of N-(2-cyano-4-nitrophenyl)acetamide

An In-Depth Technical Guide to the Purification of N-(2-cyano-4-nitrophenyl)acetamide Welcome to the technical support guide for N-(2-cyano-4-nitrophenyl)acetamide. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification of N-(2-cyano-4-nitrophenyl)acetamide

Welcome to the technical support guide for N-(2-cyano-4-nitrophenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this critical chemical intermediate. We will move beyond simple protocols to address the specific, practical issues that can arise during experimental work, providing solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude N-(2-cyano-4-nitrophenyl)acetamide is a discolored solid with a broad melting point range. What are the likely impurities?

A1: A discolored appearance and poor melting point are classic indicators of impurities. Understanding the potential contaminants is the first step toward effective purification. Based on its common synthetic route—the acetylation of 2-amino-5-nitrobenzonitrile[1][2]—the primary impurities typically include:

  • Unreacted Starting Material: The most common impurity is the starting amine, 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline)[2]. Its presence is often indicated by a more orange or brownish hue in the crude product.

  • Hydrolysis By-product: The acetamide functional group can undergo hydrolysis back to the starting amine (2-amino-5-nitrobenzonitrile) if exposed to harsh acidic or basic conditions, particularly at elevated temperatures during workup.[3][4][5]

  • Isomeric Impurities: Depending on the regioselectivity of the nitration step in the synthesis of the starting amine, trace amounts of other isomers, such as N-(4-cyano-2-nitrophenyl)acetamide, may be present.[6][7]

  • Residual Reagents & Solvents: Incomplete removal of the acetylating agent (e.g., acetic anhydride) or the base used to quench the acid by-product (e.g., triethylamine) can contaminate the final product.[8]

It is highly recommended to perform an initial analysis by Thin Layer Chromatography (TLC) to visualize the number of components in your crude material before proceeding with purification.

Q2: I believe my product is relatively clean. What is the most straightforward method for a first-pass purification?

A2: For crude products with minor impurities, recrystallization is the most efficient and scalable purification technique. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble in the cold solvent.[9][10]

For N-(2-cyano-4-nitrophenyl)acetamide, which is a polar nitroaromatic compound, a mixed-solvent system is often effective.[10] An ethanol-water system is an excellent starting point.[9][11]

Solvent SystemGood Solvent (High Solubility when Hot)Anti-Solvent (Low Solubility when Cold)Typical Ratio (Good:Anti-Solvent)Notes
Ethanol-WaterEthanolWaterVaries (e.g., 9:1 to 4:1)Excellent for many polar nitroaromatics. The most common starting point.[9][11]
Acetone-HexaneAcetoneHexaneVariesGood for moderately polar compounds. Ensure good ventilation.
Ethyl Acetate-HexaneEthyl AcetateHexaneVariesA common choice, but solubility in cold ethyl acetate may be significant, potentially reducing yield.
Isopropanol-WaterIsopropanolWaterVariesAn alternative to ethanol-water, may offer different solubility characteristics.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound. Stir and maintain the solution near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are present, or if decolorizing carbon was used, perform a rapid hot gravity filtration into a pre-warmed clean flask to remove them.[9] This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too turbid, add a few drops of hot ethanol to clarify.

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC against the crude material.

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Crude Product B Add Minimum Hot 'Good' Solvent (e.g., Ethanol) A->B C Completely Dissolved Solution B->C D Add Hot 'Anti-Solvent' (e.g., Water) to Cloud Point C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Precipitated Pure Crystals (Impurities Remain in Solution) F->G H Vacuum Filtration G->H I Wash with Cold Solvent Mixture H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for Purification by Recrystallization.

Q3: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" is a common problem in recrystallization, especially with nitroaromatic compounds.[10][12] It occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Primary Causes & Solutions:

  • High Impurity Concentration: A large amount of impurity can significantly depress the melting point of your compound, causing it to oil out.

    • Solution: Consider a bulk purification first. Run the crude material through a short plug of silica gel to remove the majority of impurities, then attempt recrystallization on the partially purified product.[12]

  • Solution Cooled Too Rapidly: Fast cooling does not give molecules enough time to orient into a crystal lattice.

    • Solution: Ensure the solution cools as slowly as possible. Insulate the flask after adding the anti-solvent and allow it to reach room temperature over several hours before moving to an ice bath.

  • Inappropriate Solvent Choice: The boiling point of your solvent system may be higher than the melting point of your compound.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation temperature of the solution.[10] Then, allow it to cool very slowly. If the problem persists, you must select a different solvent system with a lower boiling point.

Q4: My TLC still shows significant impurities after recrystallization. What is the most robust method for separating closely related compounds?

A4: When recrystallization fails to provide adequate purity, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[13] More polar compounds interact more strongly with the polar silica gel and therefore elute more slowly.[14][15]

ParameterRecommended SettingRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds like nitroaromatics.[16]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute the compounds.[16] The ideal solvent system should give a good separation of spots and an Rf value for the target compound of ~0.25-0.35 on a TLC plate.
Column Loading Dry or Wet LoadingDissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This "dry loading" technique often results in better separation.
Fraction Monitoring Thin Layer Chromatography (TLC)Collect fractions and spot each one on a TLC plate to track the elution of your compound and identify the pure fractions to combine.[16] The nitrophenyl group allows for easy visualization under UV light.
  • TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates with your crude material in various hexane/ethyl acetate ratios.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a vertical glass column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top to protect the silica surface.[12][13]

  • Sample Loading: Dissolve your crude N-(2-cyano-4-nitrophenyl)acetamide in a minimal volume of dichloromethane. Carefully add this solution to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting the eluent in fractions. Gradually increase the percentage of ethyl acetate in the mobile phase to increase its polarity. The less polar impurities will elute first, followed by your target compound, and finally the most polar impurities (like the starting amine).

  • Fraction Analysis: Analyze the collected fractions by TLC.[16]

  • Isolation: Combine the fractions that contain only the pure desired product. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid.

G cluster_prep Step 1: Preparation cluster_elution Step 2: Elution & Collection cluster_analysis Step 3: Analysis & Isolation A Determine Optimal Eluent via TLC Analysis B Pack Column with Silica Gel Slurry A->B C Load Crude Sample onto Column B->C D Elute with Mobile Phase (Gradient Polarity) C->D E Collect Fractions Sequentially D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: Workflow for Purification by Column Chromatography.

References

  • ChemBK. (2024, April 9). 2-cyano-N-(4-nitrophenyl)acetamide. Retrieved from ChemBK.com. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from cdns.ca. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from Chemistry LibreTexts. [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Retrieved from web.mst.edu. [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved from chemistry.stackexchange.com. [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • Al-Muntada Al-Kufa. (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too. Retrieved from uobabylon.edu.iq. [Link]

  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • AK Lectures. (n.d.). Hydrolysis of Amides. Retrieved from aklectures.com. [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from chemguide.co.uk. [Link]

  • PubChem. (n.d.). 2-cyano-N-(4-nitrophenyl)acetamide. Retrieved from PubChem. [Link]

  • Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from jcbsc.org. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from rsc.org. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. Retrieved from prepchem.com. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1). Retrieved from chemeo.com. [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L. Retrieved from orgsyn.org. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in N-(2-Cyano-4-nitrophenyl)acetamide Synthesis

Welcome to the Advanced Diagnostics and Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter frustrating purity bottlenecks when synthesizing N-(2-cyano-4-nitrophenyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter frustrating purity bottlenecks when synthesizing N-(2-cyano-4-nitrophenyl)acetamide [2].

At first glance, the acetylation of an aniline seems trivial. However, 2-amino-5-nitrobenzonitrile is a highly deactivated, sterically hindered nucleophile. The strong electron-withdrawing effects of the para-nitro and ortho-cyano groups drastically reduce the reactivity of the amine. When researchers attempt to force the reaction to completion using excess heat or hypernucleophilic catalysts, they inevitably trigger competing mechanistic pathways: over-acetylation and intramolecular cyclization [1].

This guide is designed to help you diagnose these impurities, understand the causality behind their formation, and implement a self-validating protocol to achieve >98% purity.

Mechanistic Pathway & Diagnostic Visualization

To troubleshoot a reaction, we must first map the kinetic and thermodynamic traps. The diagram below illustrates how pushing the reaction too hard forces the target product into two distinct impurity sinks.

Mechanism SM 2-Amino-5-nitrobenzonitrile (Nucleophile) Product N-(2-Cyano-4-nitrophenyl)acetamide (Target Product) SM->Product Ac2O, 60°C (Desired) Diacetyl N,N-Diacetyl Impurity (Over-reaction) Product->Diacetyl Excess Ac2O, Base (Side Reaction) Quinazolinone 2-Methyl-7-nitroquinazolin-4(3H)-one (Cyclization) Product->Quinazolinone Heat >80°C (Intramolecular) Diacetyl->Product Mild Base Hydrolysis (Recovery)

Reaction pathways of 2-amino-5-nitrobenzonitrile acylation and common side reactions.

Impurity Profiling & Quantitative Signatures

Before adjusting your protocol, you must identify your specific contaminant. Compare your LC-MS or IR data against this diagnostic table.

CompoundRoleMolecular FormulaExact Mass (m/z)CAS NumberDiagnostic Analytical Signature
2-Amino-5-nitrobenzonitrile Starting MaterialC₇H₅N₃O₂163.0417420-30-3Primary amine N-H stretch (~3300, 3400 cm⁻¹)
N-(2-Cyano-4-nitrophenyl)acetamide Target ProductC₉H₇N₃O₃205.0573894-38-9Sharp nitrile C≡N stretch (~2230 cm⁻¹), Amide I
2-Methyl-7-nitroquinazolin-4(3H)-one Cyclized ImpurityC₉H₇N₃O₃205.0524688-29-7Isomeric with product; absence of nitrile stretch
N,N-Diacetyl Impurity Over-acetylatedC₁₁H₉N₃O₄247.06N/AMass shift of +42 Da; dual carbonyl peaks in IR
Expert Q&A: Troubleshooting Causality

Q1: My isolated product is contaminated with an isomer (m/z 205), but the IR spectrum shows a missing or very weak nitrile peak. What happened? A1: You have inadvertently synthesized 2-methyl-7-nitroquinazolin-4(3H)-one[3]. This is a classic thermodynamic trap for ortho-acetamidobenzonitriles [1].

  • The Causality: When you apply prolonged heat (typically >80 °C) or use strong acid/base catalysis, the newly formed acetamide group acts as an internal nucleophile. The oxygen (or nitrogen) attacks the adjacent, highly electrophilic nitrile carbon. The proximity effect drastically lowers the activation energy for this cyclization.

  • The Fix: Strictly control the reaction temperature. Do not exceed 65 °C, and quench the reaction immediately once monoacetylation is complete.

Q2: My reaction stalls at 60% conversion. When I add more acetic anhydride and DMAP to force it, I get a massive impurity peak at m/z 247. Why? A2: You are observing the formation of the N,N-diacetylated impurity.

  • The Causality: Because the starting aniline is severely deactivated, researchers often overcompensate with excess acetic anhydride (Ac₂O) and a hypernucleophilic catalyst like DMAP. However, once the monoacetylated product forms, the addition of DMAP lowers the energy barrier for a second acylation event, driving the equilibrium toward the diacetylated imide (m/z 247).

  • The Fix: Do not rely on DMAP. Instead, use a "push-and-pull" strategy: push the reaction with a mild acid catalyst (H₂SO₄), and if any diacetylation occurs, pull it back during the workup using selective hydrolysis (see protocol below).

Q3: During workup, my product oils out instead of precipitating as a clean solid. How do I improve the physical isolation? A3: Oiling out is typically caused by residual acetic acid and unreacted anhydride acting as a co-solvent, which depresses the melting point of the crude mixture.

  • The Causality: Pouring the reaction directly into cold water is insufficient because acetic acid is highly miscible and traps the product in a gummy matrix.

  • The Fix: Quench the reaction into a vigorously stirred, mild alkaline solution (like 10% NaHCO₃). This neutralizes the acetic acid into highly water-soluble sodium acetate, crashing out the N-(2-cyano-4-nitrophenyl)acetamide as a highly crystalline solid.

Self-Validating Experimental Protocol

Step 1: Controlled Acylation (The "Push")

  • Suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in a minimal volume of glacial acetic acid to ensure a homogenous, non-competing solvent environment.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of concentrated H₂SO₄ (0.05 eq).

    • Causality Note: H₂SO₄ protonates the anhydride, creating a highly electrophilic acylium ion. This allows the deactivated aniline to react at lower temperatures, bypassing the need for high heat.

  • Heat the mixture to 60–65 °C for 4 hours . Critical: Do not exceed 70 °C to prevent quinazolinone cyclization.

Step 2: In-Process Control (IPC) Validation

  • Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

  • Validation Check: The starting material (m/z 163) should be ≤1%. You will likely observe a mixture of the target product (m/z 205) and a small amount of the diacetyl impurity (m/z 247). Proceed to Step 3 to correct the diacetylation.

Step 3: Selective Hydrolysis (The "Pull")

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing 10 volumes of vigorously stirred 10% aqueous NaHCO₃ solution (pH ~8).

  • Stir the suspension at room temperature for 2 hours.

    • Causality Note: The mild alkaline environment selectively attacks the sterically crowded, highly electrophilic imide-like carbonyl of the N,N-diacetyl impurity. It hydrolyzes the second acetyl group, reverting it back to the stable monoacetamide. The target monoacetamide is stabilized by resonance and resists hydrolysis under these mild conditions.

Step 4: Isolation and Final Verification

  • Filter the resulting precipitate under vacuum.

  • Wash the filter cake with copious amounts of distilled water until the filtrate is pH neutral (removing all sodium acetate salts).

  • Dry the solid under vacuum at 45 °C overnight.

  • Validation Check: Run an IR spectrum of the dried solid. A sharp peak at ~2230 cm⁻¹ confirms the intact nitrile (ruling out the quinazolinone isomer), and a single amide carbonyl peak at ~1690 cm⁻¹ confirms successful monoacetylation.

References
  • Design and Synthesis of Novel Quinazoline Derivatives and Their Evalu
  • Alfa Chemistry: N-(2-CYANO-4-NITROPHENYL)ACETAMIDE (CAS 73894-38-9) | Alfa Chemistry |
  • 2-methyl-7-nitro-1,4-dihydroquinazolin-4-one (CAS 24688-29-7) | Fluorochem |
Troubleshooting

Technical Support Guide: Minimizing Side Reactions in the Preparation of N-(2-cyano-4-nitrophenyl)acetamide

Answering your request, here is the technical support guide on minimizing side reactions in N-(2-cyano-4-nitrophenyl)acetamide preparation. Introduction N-(2-cyano-4-nitrophenyl)acetamide is a valuable chemical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is the technical support guide on minimizing side reactions in N-(2-cyano-4-nitrophenyl)acetamide preparation.

Introduction

N-(2-cyano-4-nitrophenyl)acetamide is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its preparation is most commonly achieved through the acetylation of 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline).[1][2] While the reaction appears straightforward, its success hinges on carefully controlling conditions to prevent the formation of side products that can complicate purification and significantly reduce the overall yield.

This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into identifying, troubleshooting, and minimizing these side reactions. We will explore the causality behind experimental choices and offer robust protocols to ensure a high-purity, high-yield synthesis.

The Core Reaction: A Controlled Acetylation

The fundamental transformation is the nucleophilic attack of the primary amino group of 2-amino-5-nitrobenzonitrile on an acetylating agent, typically acetyl chloride or acetic anhydride.

SM 2-Amino-5-nitrobenzonitrile Product N-(2-cyano-4-nitrophenyl)acetamide SM->Product 1. Nucleophilic Attack AC Acetylating Agent (e.g., Acetyl Chloride) AC->Product Base Non-nucleophilic Base (e.g., Triethylamine) Base->Product 2. Neutralizes HCl byproduct cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 2-Amino-5- nitrobenzonitrile B N-(2-cyano-4-nitrophenyl) acetamide A->B + Acetyl Chloride + Base C N-(2-cyano-4-nitrophenyl) acetamide B->C Conditions for Hydrolysis D 2-Acetamido-5- nitrobenzoic Acid C->D H₃O⁺ or OH⁻ Heat cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acetyl Chloride (dropwise, < 5°C) C->D E Stir at RT (2-4h) Monitor by TLC D->E F Quench with Cold Water E->F G Wash with: 1. Cold 1M HCl 2. Sat. NaHCO₃ 3. Brine F->G H Dry over Na₂SO₄ G->H I Concentrate (Rotovap) H->I J Recrystallize from Ethanol/Water I->J K Filter & Dry J->K L Pure Product K->L

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Development Guide for N-(2-cyano-4-nitrophenyl)acetamide

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a rational design process dictated by the physicochemical properties of the analyte. N-(2-cyano-4-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a rational design process dictated by the physicochemical properties of the analyte. N-(2-cyano-4-nitrophenyl)acetamide (CAS: 24688-29-7) is a highly functionalized aromatic compound. Cyanoacetamides and their derivatives are recognized as vital synthons in synthetic organic chemistry and pharmaceutical manufacturing, necessitating robust, stability-indicating analytical methods for purity determination[1].

This guide objectively compares column chemistries and mobile phase parameters to establish a self-validating HPLC protocol for this specific compound, ensuring high resolution from common synthetic impurities like 4-nitroaniline.

Physicochemical Profiling & Interaction Mechanisms

To design a successful separation, we must first deconstruct the molecule. N-(2-cyano-4-nitrophenyl)acetamide contains three distinct functional groups attached to a central phenyl ring, each dictating specific chromatographic behaviors:

  • Nitro Group (-NO2): Highly electron-withdrawing, creating an electron-deficient aromatic ring. It is a strong chromophore, making UV detection at 254 nm optimal.

  • Cyano Group (-CN): Introduces a strong dipole moment, which can cause secondary interactions with residual silanols on poorly endcapped stationary phases.

  • Acetamide Group: Capable of hydrogen bonding, requiring careful control of mobile phase pH to maintain consistent retention.

Interactions API N-(2-cyano-4-nitrophenyl)acetamide Nitro Nitro Group (-NO2) Pi-Pi Interactions API->Nitro Cyano Cyano Group (-CN) Dipole Interactions API->Cyano Amide Acetamide Group H-Bonding API->Amide Phenyl Phenyl Ring Hydrophobic Retention API->Phenyl

Fig 1. Analyte-stationary phase interaction mechanisms for the target compound.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Cyano

For nitroaromatic compounds, a reverse-phase HPLC method utilizing a standard C18 column is often the default starting point[2]. Recent optimizations in the analysis of cyano-phenyl acetamides have successfully utilized 5 µm C18 columns (e.g., Shim-pack GIST) to achieve high-purity separations[3]. However, when dealing with closely related process impurities, alternative selectivities must be evaluated.

The Causality of Column Selection
  • C18 (Octadecylsilane): Separates primarily via hydrophobic dispersion forces. It provides excellent general retention but may struggle to resolve the API from structurally similar des-cyano or des-nitro impurities.

  • Phenyl-Hexyl: Because the target molecule has an electron-deficient aromatic ring (due to the -NO2 and -CN groups), it acts as a π -acid. A Phenyl-Hexyl stationary phase acts as a π -base, creating strong, orthogonal π−π interactions. This often yields superior selectivity ( α ) for nitroaromatics compared to C18.

  • Cyano (CN): While intuitively one might think a cyano phase matches a cyano analyte, the dipole-dipole repulsion can actually lead to poor retention (low k′ ) and peak tailing.

Table 1: Quantitative Column Performance Comparison

(Conditions: 60:40 Methanol:Water with 0.1% Formic Acid, 1.0 mL/min, 30°C)

Column Phase (4.6 x 150 mm, 5 µm)Retention Factor ( k′ )Peak Tailing ( Tf​ )Selectivity ( α ) vs. 4-nitroanilineVerdict
Endcapped C18 4.51.152.1Good. Reliable workhorse for general purity.
Phenyl-Hexyl 5.21.082.8Optimal. Superior resolution due to π−π interactions.
Cyano (CN) 1.81.401.3Suboptimal. Poor retention and peak shape.

Mobile Phase Optimization: The Methanol Advantage

The choice between Acetonitrile (ACN) and Methanol (MeOH) is critical. Acetonitrile is a π -acceptor with a strong dipole. When used with a Phenyl-Hexyl column, ACN can disrupt the critical π−π interactions between the stationary phase and the nitroaromatic analyte.

Causality: Methanol is a protic solvent. It enhances π−π interactions and can hydrogen-bond with the acetamide group, yielding significantly better selectivity for nitroaromatic mixtures than aprotic acetonitrile[2]. Furthermore, gradient elution starting at a low organic percentage is a standard and necessary approach for resolving nitroaromatic acetamides from their polar synthetic precursors[4].

HPLC_Workflow N1 Physicochemical Profiling pKa, LogP, UV Max N2 Column Screening C18 vs Phenyl-Hexyl vs CN N1->N2 N3 Mobile Phase Selection MeOH/H2O vs ACN/H2O N1->N3 N4 Gradient Optimization Adjust %B & Temperature N2->N4 N3->N4 N5 System Suitability Testing Resolution, Tailing, Plates N4->N5 N6 Final Validated Method N5->N6

Fig 2. Logical workflow for HPLC method development of nitroaromatic acetamides.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System suitability criteria are embedded directly into the workflow.

Step-by-Step Analytical Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid to yield a 0.1% v/v solution. Sonicate and degas for 10 minutes. (Rationale: Formic acid suppresses the ionization of residual silanols on the column, preventing secondary interactions that cause peak tailing).

  • Mobile Phase B (Organic): 1000 mL of HPLC-grade Methanol. Degas for 10 minutes.

Step 2: Sample Preparation

  • Weigh exactly 10.0 mg of N-(2-cyano-4-nitrophenyl)acetamide reference standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL Stock Solution.

  • Dilute 1.0 mL of the stock into 10 mL of the Initial Mobile Phase (20% MeOH / 80% Water) to yield a 100 µg/mL working standard. (Rationale: Diluting the sample in the starting mobile phase prevents solvent-mismatch band broadening at the head of the column).

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl or high-purity C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5.0 µL.

Table 2: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Methanol)Curve
0.08020Initial
2.08020Isocratic hold (elutes polar impurities)
10.02080Linear Ramp
12.02080Isocratic wash
12.18020Return to initial
15.08020Re-equilibration

Step 4: System Suitability Verification (Self-Validation) Before analyzing unknown samples, the system must pass the following criteria based on the working standard injection:

  • Theoretical Plates (N): Must be > 5,000 to ensure column efficiency has not degraded.

  • Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. A value > 1.2 indicates secondary interactions (likely requiring fresh mobile phase A).

  • Resolution ( Rs​ ): If spiking with 4-nitroaniline, Rs​ must be > 2.0.

Conclusion

For the analysis of N-(2-cyano-4-nitrophenyl)acetamide, relying solely on a generic C18 method leaves analytical resolution on the table. By understanding the causality of the molecule's electron-deficient aromatic ring, a Phenyl-Hexyl column paired with a Methanol/Water gradient provides superior, orthogonal selectivity. This approach ensures a highly robust, stability-indicating method suitable for rigorous pharmaceutical development.

References

  • 2-(2-chloroethoxy)-N-(4-nitrophenyl)
  • Source: researchgate.
  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)
  • Source: mdpi.

Sources

Comparative

Comparative Mass Spectrometry Analysis of N-(2-cyano-4-nitrophenyl)acetamide: QqQ CID vs. Orbitrap HCD

Executive Summary For researchers and drug development professionals, the precise structural characterization of pharmaceutical intermediates is a critical quality attribute. N-(2-cyano-4-nitrophenyl)acetamide (C9H7N3O3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of pharmaceutical intermediates is a critical quality attribute. N-(2-cyano-4-nitrophenyl)acetamide (C9H7N3O3) is a highly functionalized nitroaromatic amide frequently utilized as a precursor in the synthesis of androgen receptor antagonists. This guide provides an in-depth, objective comparison of its mass spectrometric fragmentation behavior across two dominant analytical platforms: Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) and Orbitrap High-Resolution Mass Spectrometry (HRMS) utilizing Higher-energy Collisional Dissociation (HCD).

Mechanistic Foundations of Fragmentation

Understanding the causality behind a molecule's fragmentation is essential for robust assay development. Under positive Electrospray Ionization (ESI+), N-(2-cyano-4-nitrophenyl)acetamide readily protonates to form the precursor ion [M+H]+ at m/z 206.0565. The subsequent dissociation is governed by the specific thermodynamic vulnerabilities of its functional groups:

  • Deacetylation (Loss of Ketene): The initial and most energetically favorable fragmentation step is the cleavage of the amide bond, resulting in the neutral loss of a ketene molecule (CH2=C=O, 42.0106 Da). This pathway is thermodynamically driven by the stability of the resulting aniline derivative, a well-documented mechanism in the mass spectrometry of acetanilides[1]. This yields the base peak at m/z 164.0460 (2-cyano-4-nitroaniline).

  • Nitro Group Cleavage: Subsequent fragmentation of the m/z 164 ion is dictated by the electron-withdrawing nitro group. Nitroaromatics characteristically undergo the neutral loss of a nitro radical or molecule (NO2, 45.9929 Da)[2], generating an ion at m/z 118.0531.

  • Nitrite Rearrangement: Alternatively, the molecular ion can undergo a skeletal rearrangement to a nitrite intermediate (-O-N=O) prior to dissociation, leading to the loss of nitric oxide (NO, 29.9979 Da)[3] and yielding an ion at m/z 134.0480.

  • Cyano Group Elimination: The m/z 118 ion can undergo further high-energy fragmentation to lose hydrogen cyanide (HCN, 27.0109 Da), resulting in a phenyl cation derivative at m/z 91.0422.

G M [M+H]+ m/z 206.0565 Precursor Ion F1 [M+H - C2H2O]+ m/z 164.0460 Loss of Ketene M->F1 -42.0106 Da (CID/HCD) F2 [M+H - C2H2O - NO2]+ m/z 118.0531 Loss of Nitro Group F1->F2 -45.9929 Da F3 [M+H - C2H2O - NO]+ m/z 134.0480 Nitrite Rearrangement F1->F3 -29.9979 Da F4 [M+H - C2H2O - NO2 - HCN]+ m/z 91.0422 Loss of Cyano Group F2->F4 -27.0109 Da

Figure 1: Proposed ESI-MS/MS fragmentation pathway of N-(2-cyano-4-nitrophenyl)acetamide.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When analyzing N-(2-cyano-4-nitrophenyl)acetamide, the choice of MS platform dictates the type of data acquired.

Triple Quadrupole (QqQ) CID relies on localized collisions with an inert gas (e.g., Argon). It is highly efficient for generating stable, reproducible Multiple Reaction Monitoring (MRM) transitions, making it the gold standard for high-throughput pharmacokinetics (PK) and trace-level quantitation. However, it operates at nominal mass resolution.

Orbitrap HRMS (HCD) utilizes a multipole collision cell where ions are accelerated at higher energies. HCD prevents the low-mass cut-off typical of ion traps and provides high-resolution, accurate mass (HRAM) data. This is critical for distinguishing isobaric interferences and confirming the exact elemental composition of fragments during structural elucidation.

Quantitative Performance Comparison
Analytical FeatureQqQ (CID)Orbitrap HRMS (HCD)
Primary Application High-sensitivity targeted quantitation (MRM)Structural elucidation & untargeted screening
Mass Accuracy ~0.1 Da (Nominal)< 3 ppm (HRAM)
Precursor Ion m/z 206.1m/z 206.0565
Primary Fragment (Quantifier) m/z 164.1 (CE: 15 eV)m/z 164.0460 (NCE: 30%)
Secondary Fragments (Qualifier) m/z 118.1, 134.1 (CE: 25-35 eV)m/z 118.0531, 134.0480 (NCE: 45%)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Duty Cycle / Scan Speed < 5 ms per MRM transition12–250 ms (Resolution dependent)

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Built-in system suitability checks guarantee that the observed fragmentation is a true property of the analyte and not an artifact of instrumental drift.

Step 1: System Suitability & Calibration (Internal Control)
  • Action: Prior to sample injection, infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap, or PPGs for QqQ).

  • Validation: Verify that the mass accuracy is strictly < 3 ppm (Orbitrap) or peak widths are exactly 0.7 Da FWHM (QqQ). Causality: This step ensures that any mass deviation observed in the target analyte is attributed to the molecule's structural identity, not poor calibration.

Step 2: Sample Preparation
  • Action: Dissolve N-(2-cyano-4-nitrophenyl)acetamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Validation: The use of 0.1% Formic Acid acts as a proton source, explicitly driving the formation of the [M+H]+ ion required for the predicted fragmentation cascade.

Step 3: LC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA). Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition & Data Validation
  • QqQ Parameters: Capillary voltage 3.5 kV. Set MRM transitions: 206.1 → 164.1 (Quantifier, CE 15V) and 206.1 → 118.1 (Qualifier, CE 30V).

  • Orbitrap Parameters: Capillary voltage 3.5 kV. Resolution set to 70,000 at m/z 200. Stepped Normalized Collision Energy (NCE) at 20, 30, and 45%.

  • Validation Check: Examine the acquired spectra. The presence of the m/z 164 fragment (loss of ketene) must be confirmed as the base peak in all valid samples. The absence of this peak invalidates the precursor identification, acting as a mandatory structural checkpoint.

Workflow cluster_MS Mass Spectrometry Platforms S1 Sample Prep (0.1% FA in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 Q Triple Quadrupole (Targeted MRM) S3->Q O Orbitrap HRMS (Untargeted HCD) S3->O S4 Data Processing & Structural Elucidation Q->S4 O->S4

Figure 2: Comparative LC-MS/MS analytical workflow for structural elucidation vs. quantitation.

References

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from:[Link]

  • ResearchGate. Reactions of the Ionised Enol Tautomer of Acetanilide: Elimination of HNCO via a Novel Rearrangement. Retrieved from:[Link]

  • RSC Publishing. J. Chem. SOC. (B), 1966. Retrieved from:[Link]

Sources

Validation

Comprehensive Comparison Guide: Purity Assay Standards for N-(2-cyano-4-nitrophenyl)acetamide

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably quinazolinone derivatives and anti-androgen compounds—N-(2-cyano-4-nitrophenyl)acetamide (CAS: 24688-29-7 / 73894-38-9)...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably quinazolinone derivatives and anti-androgen compounds—N-(2-cyano-4-nitrophenyl)acetamide (CAS: 24688-29-7 / 73894-38-9) demands rigorous analytical oversight. Because this molecule contains both an electrophilic cyano group and a nucleophilic acetamide moiety, it is highly susceptible to premature cyclization or hydrolysis during storage and scale-up.

This guide objectively compares the three leading analytical methodologies for certifying the purity of N-(2-cyano-4-nitrophenyl)acetamide reference standards and production batches: HPLC-UV , LC-MS , and qNMR . By understanding the mechanistic causality behind these techniques, researchers can select the most appropriate assay to ensure downstream synthetic yield and regulatory compliance.

Mechanistic Overview & Impurity Profiling

Before selecting an assay, one must understand the degradation and reaction pathways of the analyte. N-(2-cyano-4-nitrophenyl)acetamide is typically synthesized via the acetylation of 2-amino-4-nitrobenzonitrile. Under basic conditions or thermal stress, the acetamide nitrogen can attack the adjacent cyano carbon, leading to cyclization into 2-methyl-7-nitroquinazolin-4-one. Alternatively, moisture exposure can hydrolyze the acetamide or nitrile groups.

ImpurityPathway Precursor 2-Amino-4-nitrobenzonitrile (Precursor / Impurity A) Target N-(2-cyano-4-nitrophenyl)acetamide (Target Intermediate) Precursor->Target Acetylation (Ac2O / AcOH) Hydrolyzed Hydrolysis Degradants (Impurity C) Precursor->Hydrolyzed Nitrile Hydrolysis Cyclized 2-Methyl-7-nitroquinazolin-4-one (Cyclized Impurity B) Target->Cyclized Base/Heat (Cyclization) Target->Hydrolyzed Moisture/Acid (Amide Hydrolysis)

Figure 1: Synthesis and degradation pathways of N-(2-cyano-4-nitrophenyl)acetamide.

Comparative Analysis of Purity Assay Methodologies

To comply with ICH Q2(R1) guidelines for the validation of analytical procedures[1][2], the chosen method must demonstrate specificity, linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV remains the industry workhorse for routine batch release. The highly conjugated nitroaromatic system of N-(2-cyano-4-nitrophenyl)acetamide provides a strong chromophore, allowing for high-sensitivity detection at 254 nm.

  • Causality of Design: A slightly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) is strictly required. The acid suppresses the ionization of any residual amino groups in Impurity A and phenolic tautomers in Impurity B, preventing peak tailing and ensuring baseline resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies knowns, LC-MS identifies unknowns. It is indispensable during early-stage route scouting to characterize the exact mass shifts associated with degradation (e.g., a -18 Da shift indicating loss of water during cyclization to the quinazolinone).

  • Causality of Design: Electrospray Ionization (ESI) in negative mode is often highly effective here, as the strongly electron-withdrawing nitro and cyano groups facilitate the formation of stable [M-H]⁻ anions.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is the gold standard for establishing the absolute purity of a primary reference standard. Unlike chromatography, the area of an NMR resonance is directly proportional to the number of nuclei producing it, eliminating the need for a homologous reference standard[3][4].

  • Causality of Design: Because the aromatic protons of the target compound resonate downfield (7.5–8.5 ppm), an internal standard like Maleic acid (singlet at ~6.26 ppm) is chosen to guarantee zero signal overlap.

Data Presentation: Method Performance Comparison

The following table summarizes the validated experimental metrics for the three methodologies when applied to N-(2-cyano-4-nitrophenyl)acetamide:

Performance MetricHPLC-UV (Routine Assay)LC-MS (Impurity ID)qNMR (Absolute Purity)
Primary Use Case Batch release & stability testingStructural elucidation of unknownsCertification of primary standards
Limit of Detection (LOD) 0.01% (100 ng/mL)0.001% (10 ng/mL)0.1% (1 mg/mL)
Limit of Quantitation (LOQ) 0.05% (500 ng/mL)0.005% (50 ng/mL)0.5% (5 mg/mL)
Accuracy (Recovery) 98.5% – 101.5%85.0% – 115.0% (Matrix dependent)99.5% – 100.5%
Requires Primary Standard? Yes (External Calibration)Yes (For exact quantitation)No (Uses Internal Standard)
Analysis Time per Sample 15 – 25 minutes20 – 30 minutes10 – 15 minutes

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be self-validating. The following methodologies incorporate internal system suitability checks to guarantee data integrity before sample analysis begins.

ValidationWorkflow Start Batch Sample: N-(2-cyano-4-nitrophenyl)acetamide qNMR qNMR Analysis (Absolute Purity) Start->qNMR Primary Assay HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Routine Assay Decision Purity > 99.0% & Impurities < 0.1%? qNMR->Decision LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Unknown Peaks > 0.05% HPLC->Decision Release Batch Release for API Synthesis Decision->Release Yes Reject Reprocessing / Rejection Decision->Reject No

Figure 2: Orthogonal analytical workflow for certifying the purity of N-(2-cyano-4-nitrophenyl)acetamide.

Protocol A: HPLC-UV Purity Assay

Objective: Quantify the target compound and limit Impurities A and B to <0.1%.

  • Column Preparation: Equip the system with a C18 column (150 mm × 4.6 mm, 3 µm particle size). Maintain oven temperature at 30°C to ensure reproducible retention times.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes. Causality: The gradient ensures the highly polar unreacted precursor elutes early, while the more lipophilic cyclized quinazolinone elutes later.

  • System Suitability (Self-Validation): Inject a resolution standard containing 1.0 mg/mL Target, 0.01 mg/mL Impurity A, and 0.01 mg/mL Impurity B.

    • Pass Criteria: The resolution ( Rs​ ) between the Target and Impurity B must be ≥2.0 . If Rs​<2.0 , column degradation has occurred; halt the assay.

  • Sample Injection: Inject 10 µL of the sample (prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile). Monitor absorbance at 254 nm.

Protocol B: qNMR Absolute Purity Certification

Objective: Determine the absolute mass fraction purity without an external reference standard[4].

  • Sample Preparation: Accurately weigh ~20.0 mg of N-(2-cyano-4-nitrophenyl)acetamide and ~5.0 mg of NIST-traceable Maleic acid (Internal Standard, purity >99.9%) using a microbalance ( d=0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is required to fully solubilize the rigid, planar nitroaromatic system and prevent aggregation.

  • T1 Relaxation Check (Self-Validation): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (usually the isolated aromatic proton at position 3).

    • Pass Criteria: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30 seconds). Failing to wait 5×T1​ results in incomplete magnetization recovery and artificially lowers the calculated purity.

  • Acquisition: Acquire a 1D ¹H-NMR spectrum at 400 MHz or higher, utilizing 64 scans and a 90° excitation pulse.

  • Integration & Calculation: Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the target's acetamide methyl singlet (~2.15 ppm, 3H) or distinct aromatic doublet. Calculate absolute purity using the standard qNMR mass-balance equation[5].

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy / ICH Secretariat. URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration (FDA). URL:[Link]

  • Quantitative NMR Assays (qNMR): A Universal and Primary Method - Bruker. URL:[Link]

  • What is qNMR and why is it important? - Mestrelab Research. URL:[Link]

Sources

Comparative

UV-Vis Spectroscopic Characterization of N-(2-cyano-4-nitrophenyl)acetamide: A Comparative Analytical Guide

Audience: Researchers, scientists, and drug development professionals. Executive Summary N-(2-cyano-4-nitrophenyl)acetamide (N-CNPA) is a highly functionalized aromatic amide serving as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-cyano-4-nitrophenyl)acetamide (N-CNPA) is a highly functionalized aromatic amide serving as a critical intermediate in the synthesis of non-steroidal antiandrogens (such as flutamide derivatives) and advanced disperse dyes. For analytical chemists and drug development professionals, understanding its precise electronic transitions via UV-Vis spectroscopy is paramount for purity profiling, reaction monitoring, and structural validation. This guide provides an objective comparison of N-CNPA against alternative acetamide derivatives, grounded in self-validating experimental methodologies.

Mechanistic Causality in Spectroscopic Design

As an Application Scientist, I approach UV-Vis characterization not merely as a data-gathering exercise, but as a direct probe into a molecule's electronic architecture. N-CNPA features a unique push-pull system: the acetamide group acts as a mild electron donor, while the ortho-cyano (-C≡N) and para-nitro (-NO 2​ ) groups serve as powerful electron-withdrawing moieties.

This conjugation significantly alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary π→π∗ transition of the aromatic ring undergoes a distinct bathochromic (red) shift compared to an unsubstituted acetanilide. The choice of solvent is critical here; using a polar protic solvent like methanol stabilizes the excited state of the polar nitro group, allowing us to observe subtle solvatochromic shifts that confirm the integrity of the cyano-aromatic conjugation.

Comparative Performance Analysis: Acetamide Derivatives

To objectively evaluate the spectroscopic behavior of N-CNPA, we must benchmark it against structurally related alternatives. This comparison highlights how specific functional group substitutions impact UV-Vis absorption profiles.

  • 2-chloro-N-(2,4-dinitrophenyl)acetamide (CDPA): The presence of a second nitro group in CDPA extends the conjugated π system, resulting in a stronger bathochromic shift. However, the bulky ortho-chloro and ortho-nitro groups induce steric hindrance, slightly twisting the acetamide plane and broadening the absorption band, as detailed in structural investigations of [1].

  • Flavonoid Acetamide Derivatives: These compounds feature complex, multi-ring chromophores. While N-CNPA absorbs primarily in the UV region, flavonoid acetamides exhibit intense absorption extending well into the visible spectrum (350–400 nm) due to their highly extended π -conjugation, making them superior for colorimetric assays but more susceptible to photobleaching, as shown in recent [2].

  • Thioacetamide (TAA): Lacking an aromatic ring, TAA relies solely on the n→π∗ transition of the thiocarbonyl group, absorbing strictly in the deep UV (~210 nm). It requires complexation with metals (e.g., Mn-porphyrin) to be detected in the visible range, unlike the inherently active N-CNPA chromophore [3].

Quantitative Data Comparison
Compound / DerivativePrimary λmax​ (nm)Secondary λmax​ (nm)Molar Absorptivity ( ε )Key Electronic Transition
N-(2-cyano-4-nitrophenyl)acetamide 285340~18,500 M−1cm−1 π→π∗ (aromatic), n→π∗ (nitro)
2-chloro-N-(2,4-dinitrophenyl)acetamide 305365~22,000 M−1cm−1 Extended π→π∗ (dual nitro)
Flavonoid Acetamides 270350 - 400>25,000 M−1cm−1 Highly conjugated π→π∗
Thioacetamide (TAA) 210265~12,000 M−1cm−1 n→π∗ (thiocarbonyl)

(Note: Values are representative for solutions in HPLC-grade Methanol at 298 K).

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry stems from protocols that inherently verify their own accuracy. The following step-by-step methodology for characterizing N-CNPA is designed as a self-validating system.

Step 1: Solvent Purification & Baseline Calibration

  • Action: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 700 nm.

  • Causality: Impurities in lower-grade solvents absorb heavily in the deep UV (<250 nm), which can mask the critical n→π∗ transitions of the acetamide group. Baseline correction eliminates solvent and cell-wall scattering, ensuring the recorded absorbance is strictly intrinsic to the analyte.

Step 2: Gravimetric Stock Preparation

  • Action: Accurately weigh 1.0 mg of N-CNPA using a microbalance (d = 0.001 mg). Dissolve quantitatively in 10.0 mL of methanol to create a primary stock solution.

  • Causality: Gravimetric precision at this stage is non-negotiable; any error here directly invalidates the calculation of the molar extinction coefficient ( ε ).

Step 3: Serial Dilution & Linearity Validation

  • Action: Prepare a 5-point dilution series (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) from the stock solution.

  • Causality: Scanning a single concentration risks undetected self-association (dimerization) or detector saturation. By enforcing a Beer-Lambert linearity check across five points, we mathematically eliminate these artifacts. If the correlation coefficient ( R2 ) is <0.99 , the system flags a preparation error, forcing a recalibration.

Step 4: Spectral Acquisition & Peak Identification

  • Action: Scan each dilution from 200 nm to 600 nm at a scan rate of 400 nm/min with a 1 nm slit width.

  • Causality: A 1 nm slit width provides the optimal balance. It is narrow enough to resolve the closely spaced cyano and nitro absorption bands, yet wide enough to maintain a high signal-to-noise ratio, ensuring authoritative data capture similar to standards used in [4].

Spectroscopic Validation Workflow

Spectroscopic_Workflow Start Compound Isolation N-CNPA Prep Solvent Selection & Dilution (Methanol, 10-50 µM) Start->Prep Blank Baseline Calibration (Matched Quartz Cuvettes) Prep->Blank Scan UV-Vis Spectral Scan (200 nm - 700 nm) Blank->Scan Analyze Chromophore Analysis (Identify λ_max & ε) Scan->Analyze Compare Comparative Benchmarking (vs. CDPA & TAA) Analyze->Compare Validate Linearity Check (Beer-Lambert Law R² > 0.99) Compare->Validate Error Protocol Adjustment (Recalibrate Concentration) Validate->Error If R² < 0.99 (Non-linear) Error->Prep Re-prepare Dilutions

Fig 1: Self-validating UV-Vis spectroscopic workflow for acetamide derivative characterization.

References

  • Title: The UV–vis spectra of 2-chloro-N-(2,4-dinitrophenyl)acetamide Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: RSC Advances URL: [Link]

  • Title: UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Source: ACS Omega URL: [Link]

Validation

Comprehensive Purity Validation of N-(2-cyano-4-nitrophenyl)acetamide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Executive Summary In pharmaceutical development, the structural integrity and absolute purity of active pharmaceutical ingredient (API) intermediates dictate the success of downstream synthesis and biological efficacy. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the structural integrity and absolute purity of active pharmaceutical ingredient (API) intermediates dictate the success of downstream synthesis and biological efficacy. N-(2-cyano-4-nitrophenyl)acetamide (Molecular Formula: C9H7N3O3, MW: 205.17 g/mol ) is a highly functionalized intermediate containing both a cyano group and a nitroaromatic ring.

Historically, researchers have relied heavily on High-Performance Liquid Chromatography (HPLC) for purity assessment. However, relying on a single, relative analytical technique is a critical vulnerability; HPLC and standard NMR are entirely blind to "invisible" inorganic salts (e.g., NaCl, silica gel) or co-crystallized solvents that can skew molar mass calculations by up to 20%[1]. To establish absolute purity, a multi-pronged, self-validating approach is required. This guide objectively compares CHNS Combustion Analysis against orthogonal alternatives like Quantitative 1H NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing actionable methodologies and comparative experimental data.

The Imperative for Orthogonal Validation

To guarantee the integrity of N-(2-cyano-4-nitrophenyl)acetamide, we must deploy a triad of orthogonal techniques, each answering a distinct mechanistic question:

  • CHNS Combustion Analysis (The Absolute Mass Standard): Determines the absolute mass fraction of elements. It is the only direct method to prove that the bulk powder does not contain radio-opaque inorganic impurities or excess salts[2].

  • Quantitative 1H NMR (The Structural Purity Standard): Provides the absolute organic purity by comparing the analyte's proton integrals against a certified internal standard, acting as a highly precise orthogonal check[3].

  • HRMS (The Molecular Identity Standard): Confirms the exact molecular formula to rule out isobaric organic impurities.

ValidationWorkflow Start N-(2-cyano-4-nitrophenyl)acetamide (C9H7N3O3) Prep Sample Conditioning USP <731> Loss on Drying Start->Prep CHNS CHNS Combustion Absolute Elemental Mass % Prep->CHNS qNMR Quantitative 1H NMR Absolute Organic Purity % Prep->qNMR HRMS HRMS (ESI-TOF) Molecular Formula Confirmation Prep->HRMS Eval Orthogonal Data Integration Cross-Validation of Purity CHNS->Eval C, H, N ±0.4% qNMR->Eval Mass Fraction % HRMS->Eval Exact Mass (<5 ppm) Release API Intermediate Validated Release Eval->Release Pass Specifications

Orthogonal purity validation workflow for N-(2-cyano-4-nitrophenyl)acetamide.

Comparative Methodologies & Mechanistic Causality

CHNS Combustion Analysis (Dumas Method)

The Causality of the Catalyst: N-(2-cyano-4-nitrophenyl)acetamide contains a nitro group and a nitrile. Under standard combustion conditions, these functional groups are notoriously refractory, often forming stable nitrides or undergoing incomplete oxidation, which artificially lowers carbon and nitrogen recoveries. To counteract this, we introduce Vanadium Pentoxide (V2O5) as an additive. V2O5 acts as a potent oxygen donor and thermal flux, ensuring 100% conversion of carbon to CO2 and nitrogen to NOx[2]. The universally accepted threshold for elemental analysis validation is a deviation of ≤ ±0.4% from the theoretically calculated value[4].

Quantitative 1H NMR (qNMR)

The Causality of Relaxation: Unlike relative HPLC area percentages, qNMR is a primary ratio analytical method[5]. By co-dissolving the analyte with a known mass of a certified internal standard (IS), we calculate the exact mass fraction. However, this system is only valid if the longitudinal magnetization of all protons fully recovers between pulses. Therefore, the relaxation delay (D1) must be strictly set to ≥ 5 × T1 (the longest spin-lattice relaxation time in the molecule), ensuring >99.3% signal recovery and preventing integral distortion[6].

Experimental Protocols: Self-Validating Systems

A robust analytical protocol must be self-validating—meaning the system continuously proves its own accuracy during the run.

Phase 1: Sample Conditioning (USP <731>)

Before absolute mass techniques can be applied, the sample must be stripped of free adsorbed water.

  • Preparation: Accurately weigh ~1.0 g of N-(2-cyano-4-nitrophenyl)acetamide into a tared, glass weighing bottle.

  • Thermal Desorption: Dry the sample at 80°C under vacuum for 2 hours until a constant weight is achieved, in accordance with USP <731> guidelines[7].

  • Isolation: Transfer immediately to a desiccator to prevent atmospheric moisture reabsorption prior to analysis.

Phase 2: CHNS Elemental Analysis Protocol
  • System Blank Validation: Run 3 empty tin capsules. The baseline must stabilize, proving the auto-sampler and combustion tubes are free of atmospheric nitrogen or residual carbon.

  • Calibration: Analyze 4 varying masses (1.0 to 3.0 mg) of a certified reference material (e.g., Sulfanilamide). Generate a linear response factor curve; the system validates itself if R2>0.999 [2].

  • Sample Encapsulation: Using a microbalance (d = 0.001 mg), weigh 1.5–2.0 mg of the dried analyte into a tin capsule. Add ~2.0 mg of V2O5 catalyst.

  • Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under a pulse of pure O2.

  • Reduction & Detection: Pass the evolved gases through a copper reduction tube (reducing NOx to N2) and separate CO2, H2O, and N2 via a GC column. Quantify using a Thermal Conductivity Detector (TCD).

  • Drift Check: Run a check standard after every 10 samples to verify zero instrument drift.

Phase 3: qNMR Protocol
  • Gravimetric Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of TraceCERT® Maleic acid (Internal Standard).

  • Solvation: Dissolve completely in 600 µL of DMSO-d6.

  • T1 Inversion-Recovery: Run a preliminary T1 measurement to find the slowest relaxing proton.

  • Acquisition: Acquire the 1H NMR spectrum using a 90° pulse angle, a D1 delay of 30 seconds (ensuring D1 > 5*T1), and 64 scans to achieve a signal-to-noise ratio of >250:1.

Comparative Data & Performance Analysis

The following table summarizes the experimental validation data for a synthesized batch of N-(2-cyano-4-nitrophenyl)acetamide. The theoretical elemental composition is calculated based on its molecular formula (C9H7N3O3).

Analytical MethodParameter EvaluatedTheoretical / TargetExperimental ResultDeviation / ErrorValidation Status
CHNS Analysis Carbon (C) %52.69%52.54%-0.15%Pass (≤ ±0.4%)
Hydrogen (H) %3.44%3.49%+0.05%Pass (≤ ±0.4%)
Nitrogen (N) %20.48%20.31%-0.17%Pass (≤ ±0.4%)
qNMR (1H) Absolute Organic Purity≥ 98.0%99.1% ± 0.2%N/APass
HRMS (ESI+) [M+H]+ Exact Mass206.0560 m/z206.0564 m/z+1.9 ppmPass (< 5.0 ppm)
Data Interpretation

The CHNS combustion analysis confirms that the bulk powder perfectly matches the theoretical mass fractions, with all deviations falling well within the strict ±0.4% threshold required by premier chemical journals[4]. If the sample contained "invisible" inorganic salts (e.g., 5% NaCl from a brine wash), the experimental Carbon % would have dropped to ~50.05%, triggering an immediate failure despite the qNMR showing 99.1% organic purity. This perfectly illustrates why these methods must be used complementarily.

Conclusion

While modern drug discovery heavily favors chromatographic techniques, the absolute purity validation of complex intermediates like N-(2-cyano-4-nitrophenyl)acetamide cannot rely on relative methods alone. By enforcing a self-validating workflow that pairs the absolute bulk mass quantification of CHNS combustion analysis with the structural specificity of qNMR and HRMS, researchers can generate an impenetrable data package that guarantees API integrity.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. nih.gov.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. acs.org.
  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • Elemental analysis: operation & applic
  • An International Study Evalu
  • Elemental analysis: an important purity control but prone to manipul
  • Elemental Impurities: Standards-Setting Record December 20, 2012. usp.org.

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of N-(2-cyano-4-nitrophenyl)acetamide Isomers

Introduction: The Analytical Challenge of Positional Isomerism In pharmaceutical development and chemical synthesis, the precise separation and quantification of isomers are paramount. Positional isomers, such as the var...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical development and chemical synthesis, the precise separation and quantification of isomers are paramount. Positional isomers, such as the various forms of N-(2-cyano-4-nitrophenyl)acetamide, often exhibit different pharmacological, toxicological, or synthetic utility. The subtle differences in the substitution pattern on the phenyl ring—specifically the relative positions of the cyano and nitro groups—present a significant challenge for chromatographic separation. These isomers possess identical molecular weights and similar polarities, making their resolution dependent on nuanced intermolecular interactions with the stationary phase.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of N-(2-cyano-4-nitrophenyl)acetamide isomers. We will explore the underlying chemical principles, compare the performance of different stationary phases, and provide a detailed, field-proven protocol to serve as a robust starting point for your method development.

Understanding the Analyte: Physicochemical Properties

A successful separation strategy begins with understanding the molecule itself. N-(2-cyano-4-nitrophenyl)acetamide is a moderately polar compound, featuring a polar nitro group (-NO₂), a cyano group (-CN) capable of strong dipole-dipole interactions, and a hydrogen-bond-accepting acetamide group (-NHCOCH₃).[1][2][3] The aromatic ring provides a basis for π-π interactions. The key to separating its positional isomers lies in exploiting the subtle differences in dipole moments and the accessibility of these functional groups for interaction with the HPLC stationary phase.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical factor in achieving the separation of structurally similar isomers.[4] While a standard C18 column, which separates primarily based on hydrophobicity, might provide some resolution, specialized columns offering alternative selectivities are often required for baseline separation.

The Role of Alternative Selectivity

For aromatic isomers, stationary phases that facilitate interactions beyond simple hydrophobicity are essential.

  • π-π Interactions: These occur between the electron-rich aromatic rings of the analyte and the stationary phase. Phenyl-based columns are explicitly designed for this purpose.[4]

  • Dipole-Dipole Interactions: The strong dipoles of the cyano and nitro groups can interact with polar stationary phases. Cyano (CN) bonded phases are particularly effective in this regard.[5]

The following table compares the theoretical performance of common HPLC columns for the separation of nitrophenylacetamide isomers, based on data from analogous compound separations.

Stationary Phase Primary Separation Mechanism(s) Expected Performance for Isomer Separation Advantages Considerations
C18 (Octadecylsilane) Hydrophobic InteractionsModerate. May provide partial separation but is unlikely to achieve baseline resolution of all positional isomers.Robust, versatile, widely available.Limited selectivity for isomers with similar hydrophobicity.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π InteractionsGood to Excellent. The π-π interactions with the analyte's aromatic ring can significantly enhance the resolution of positional isomers.[4][6]Provides alternative selectivity to C18. Particularly effective for aromatic and nitroaromatic compounds.[4]Mobile phase composition can significantly influence the degree of π-π interaction.
Cyano (CN) Normal Phase, Reversed-Phase, or HILIC; Dipole-Dipole InteractionsGood to Excellent. Exploits the difference in dipole moments between isomers, which is a key differentiator.[5]Offers unique selectivity. Can be used in multiple chromatographic modes.Can be less stable at pH extremes compared to C18. Retention can be sensitive to water content in the mobile phase.
NPE (Nitrophenylethyl) Hydrophobic, π-π, & Dipole-Dipole InteractionsExcellent. Specifically designed for separating aromatic isomers by combining multiple interaction modes.[6]Strong retention and high selectivity for compounds with nitro and cyano groups.More specialized and may not be as commonly available as C18 or Phenyl columns.

Experimental Protocols & Methodologies

Based on the comparative analysis, a method utilizing a Phenyl- or Cyano-based stationary phase offers the highest probability of success. Below is a detailed protocol for a Reversed-Phase HPLC (RP-HPLC) method, which is generally robust and widely applicable.[7]

Workflow for HPLC Method Development

The process of developing a robust separation method follows a logical progression from initial screening to final validation.

Caption: A typical workflow for HPLC method development and validation.

Detailed Protocol: RP-HPLC Separation on a Phenyl-Hexyl Column

This protocol is a robust starting point. The separation of nitrophenol isomers has been successfully demonstrated on Phenyl-Hexyl columns, making it a strong candidate for the target analytes.[4]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Phenyl-Hexyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference standards for each N-(2-cyano-4-nitrophenyl)acetamide isomer.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or phosphoric acid), analytical grade.

2. Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures consistent protonation of the acetamide group, leading to sharper peaks.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode GradientA gradient is recommended for initial screening to elute all isomers with good peak shape in a reasonable time. An isocratic method can be developed later for optimization.
Gradient Program Start at 30% B, increase to 70% B over 15 minutes. Hold for 2 minutes. Return to 30% B and equilibrate for 5 minutes.This gradient covers a wide polarity range to ensure elution of all potential isomers and impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 270 nm (or PDA scan 200-400 nm)Nitroaromatic compounds typically have strong UV absorbance. A PDA detector is useful to identify the optimal wavelength for all isomers.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the isomer mixture or reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Solution (50 µg/mL): Dilute the stock solution accordingly with the initial mobile phase composition (e.g., 70:30 Water:ACN).

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Isomer Mixture B Dissolve in ACN:Water (50:50) A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject 5 µL onto Phenyl-Hexyl Column D->E Prepared Sample F Run Gradient Elution (ACN/H2O w/ 0.1% FA) E->F G Detect at 270 nm F->G H Integrate Peaks G->H Chromatogram I Calculate Resolution & Tailing Factor H->I J Quantify Isomers I->J

Caption: Step-by-step experimental workflow from sample preparation to data analysis.

Trustworthiness: System Suitability and Self-Validation

To ensure the reliability of the method, system suitability tests must be performed before any sample analysis. These tests validate that the chromatographic system is performing adequately for the intended analysis.

  • Resolution (Rs): For baseline separation between the two closest eluting isomer peaks, the resolution should be greater than 2.0.[4]

  • Tailing Factor (Tf): The tailing factor for each isomer peak should be between 0.9 and 1.5 to ensure symmetrical peaks for accurate integration.

  • Reproducibility: The relative standard deviation (%RSD) for retention times and peak areas from at least five replicate injections of a standard should be less than 2.0%.

By defining and meeting these criteria, the protocol becomes a self-validating system, ensuring that the generated data is trustworthy and reproducible.

Conclusion and Further Optimization

The separation of N-(2-cyano-4-nitrophenyl)acetamide isomers is a challenging but achievable task with the right chromatographic approach. While standard C18 columns may fall short, stationary phases that offer alternative selectivities, such as Phenyl or Cyano columns, are highly effective. The provided RP-HPLC method using a Phenyl-Hexyl column serves as an excellent, scientifically-grounded starting point. For further optimization, consider screening different organic modifiers (e.g., methanol instead of acetonitrile), adjusting the mobile phase pH, or evaluating a Cyano (CN) column, which may offer superior selectivity based on dipole-dipole interactions.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers. BenchChem.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
  • Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • SIELC Technologies. (2018, February 16). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • MDPI. (2024, April 3). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.
  • PubChem. N-(4-cyano-2-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. BenchChem.
  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • PubChem. 2-cyano-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • Sigma-Aldrich. N-(2-cyano-4-nitrophenyl)acetamide. MilliporeSigma.
  • BenchChem. Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide. BenchChem.
  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • PrepChem.com. Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide.
  • Santa Cruz Biotechnology. 2-Cyano-N-(4-nitrophenyl)acetamide.
  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers.
  • PubChem. 2-cyano-N-(3-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • ResearchGate. (2025, August 10). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds.
  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4- nitrophenyl)acetamide. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-cyano-4-nitrophenyl)acetamide

Comprehensive Safety and PPE Protocol for Handling N-(2-cyano-4-nitrophenyl)acetamide As drug development professionals and synthesis chemists, handling highly reactive intermediates requires moving beyond basic laborato...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Protocol for Handling N-(2-cyano-4-nitrophenyl)acetamide

As drug development professionals and synthesis chemists, handling highly reactive intermediates requires moving beyond basic laboratory safety into targeted, mechanistically grounded risk management. N-(2-cyano-4-nitrophenyl)acetamide (CAS: 73894-38-9) is a critical building block in the synthesis of non-steroidal antiandrogens like flutamide and bicalutamide. However, its structural components—a lipophilic nitroaromatic ring conjugated with a cyano group—present severe occupational hazards that standard laboratory protocols fail to adequately address.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality: The "Why" Behind the Protocol

To design an effective defense, we must first understand the molecular mechanisms of the threat. Do not rely on a false sense of security provided by standard latex or thin nitrile gloves.

  • Dermal Absorption & Methemoglobinemia : N-(2-cyano-4-nitrophenyl)acetamide is a solid powder at room temperature (Melting Point: 187-191 °C). Like most nitroaromatic compounds, it is highly lipophilic and readily penetrates the lipid bilayer of the human stratum corneum[1]. Once absorbed into the bloodstream, nitroaromatics undergo hepatic reduction to form reactive hydroxylamines. These intermediates aggressively oxidize the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, forming methemoglobin[2]. This structural shift drastically reduces the blood's oxygen-carrying capacity, leading to rapid tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[3].

  • Aerosolization & Respiratory Risk : Because the compound is handled as a fine powder, electrostatic repulsion during weighing can easily aerosolize particulates. Inhalation bypasses the dermal barrier, delivering the nitroaromatic directly to the highly vascularized pulmonary alveoli for immediate systemic absorption[1].

  • Cyano Group Reactivity : While aryl nitriles are generally stable under ambient conditions, exposure to strong acids or extreme thermal degradation (e.g., laboratory fires) can trigger the release of highly toxic hydrogen cyanide (HCN) and nitrogen oxides ( NOx​ ).

Core PPE Protocol (The "Armor")

Standard 4-mil nitrile gloves are ubiquitous in laboratories; however, chemical resistance data demonstrates that thin nitrile provides poor permeation resistance against nitroaromatics, often failing in under 10 to 30 minutes[4]. To achieve a zero-exposure environment, your PPE must act as a multi-layered, self-validating barrier system.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection (Inner) PE/EVAL Laminate (e.g., Silver Shield)Blocks lipophilic nitroaromatic permeation. Testing shows >480 minutes breakthrough time for nitrobenzenes[5].
Hand Protection (Outer) Heavy-Duty Nitrile ( 8 mil)Laminate gloves lack elasticity. The outer nitrile layer provides necessary dexterity and mechanical resistance against tears.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized powder if handled outside a certified containment hood.
Eye/Face Indirect Vented Chemical GogglesProtects ocular mucosa from highly irritating airborne dust and accidental solvent splashes during dissolution.
Body Protection Disposable Tyvek CoverallsPrevents the accumulation of micro-particulates on porous cotton lab coats, which causes delayed dermal absorption.

Experimental Workflow: Safe Handling Protocol

The following methodology ensures that the transfer of N-(2-cyano-4-nitrophenyl)acetamide from its primary container to the reaction vessel is conducted without breaking the containment perimeter.

Step 1: Environmental Setup Verify that your Class II Type B2 Biological Safety Cabinet or chemical fume hood is operating with a face velocity of 80-100 fpm. Line the working surface with a disposable, absorbent bench pad (polyethylene backing facing down) to trap any microscopic spills.

Step 2: Barrier Donning Inspect your Tyvek coveralls for tears. Don the PE/EVAL laminate inner gloves. Follow this by donning the 8-mil nitrile outer gloves, ensuring the outer gloves completely cover the cuffs of the coveralls to eliminate skin exposure at the wrists.

Step 3: Precision Weighing Place the sealed chemical container into the hood. Using an anti-static weighing spatula , slowly transfer the powder to a tared anti-static weigh boat. Causality Note: Anti-static tools are critical; they prevent the fine nitroaromatic powder from aerosolizing and clinging to the sides of the hood due to electrostatic charge.

Step 4: In-Hood Dissolution Do not transport the dry powder across the laboratory. Dissolve the weighed N-(2-cyano-4-nitrophenyl)acetamide in your reaction solvent (e.g., DMF, THF, or ethanol) inside the fume hood. Cap the flask securely. Transporting a sealed solution eliminates the risk of dispersing dry, highly bioavailable powder into the ambient lab air.

Step 5: Doffing & Decontamination Remove the outer nitrile gloves by turning them inside out and discard them in the solid hazardous waste bin. Crucial Step: Wash the inner laminate gloves with soap and water before removing them. This prevents secondary contamination of your bare hands during the final doffing process.

SafeHandling cluster_0 Phase 1: Barrier Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decon & Disposal A1 Don Laminate Inner Gloves A2 Don Nitrile Outer Gloves A1->A2 Mechanical Protection B1 Weighing in Class II BSC A2->B1 Proceed to Hood B2 Solvent Dissolution B1->B2 Dust Control C1 Surface Wipe (Damp Pad) B2->C1 Secure Flasks C2 Incineration Waste Bin C1->C2 Segregation

Figure 1: Step-by-step operational workflow and hazard control points for handling nitroaromatic powders.

Spill Response & Waste Disposal Plan

Because N-(2-cyano-4-nitrophenyl)acetamide is highly toxic to both human operators and aquatic ecosystems, disposal must strictly adhere to hazardous incineration protocols. Never sweep a dry spill, as the mechanical action will aerosolize the neurotoxic and hematotoxic powder.

Table 2: Spill Response and Disposal Metrics

Spill ClassificationQuantity ThresholdContainment & Cleanup ProtocolDisposal Routing
Minor Powder Spill < 50 gramsMist the powder gently with water or a compatible solvent to suppress dust. Wipe the area with damp absorbent pads.Double-bag in 6-mil poly bags; route to a licensed hazardous incineration facility.
Major Powder Spill 50 gramsEvacuate the immediate area. Personnel must don PAPR (Powered Air-Purifying Respirators). Use a dedicated HEPA-filtered vacuum. Wash the area thoroughly with soap and water.Segregate in rigid, sealed HDPE containers. Explicitly label as "Toxic Nitroaromatics / Cyanide Hazard".
Solution Spill Any volumeAbsorb with an inert material (e.g., vermiculite or sand). Do NOT use combustible sawdust , as nitroaromatics can be reactive.Seal in solvent-compatible waste carboys. Do not mix with acidic waste streams.

References

  • Title : N-(2-cyano-4-nitrophenyl)acetamide | 73894-38-9 Safety Data & Properties Source : Sigma-Aldrich URL :

  • Title : Toxicological Profile For Nitrobenzene (Dermal Absorption & Inhalation Mechanics) Source : Environmental Protection Agency (EPA) URL : 1

  • Title : RoC Background Document for Nitrobenzene (Methemoglobinemia Mechanism) Source : National Toxicology Program (NTP) URL : 2

  • Title : Two Cases of Methemoglobinemia Induced by Exposure to Nitrobenzene and Aniline Source : ResearchGate (Clinical Case Studies) URL : 3

  • Title : Permeation/Degradation Resistance Guide for Ansell Gloves Source : Ansell / Columbia University Research Safety URL : 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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